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  • Product: Propanethioamide, N-methyl-N-phenyl-
  • CAS: 5310-08-7

Core Science & Biosynthesis

Foundational

mechanism of action for N-methyl-N-phenylpropanethioamide

An In-depth Technical Guide to the Putative Mechanism of Action of N-methyl-N-phenylpropanethioamide Abstract N-methyl-N-phenylpropanethioamide is a synthetic compound featuring a core thioamide functionality. While dire...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanism of Action of N-methyl-N-phenylpropanethioamide

Abstract

N-methyl-N-phenylpropanethioamide is a synthetic compound featuring a core thioamide functionality. While direct experimental evidence elucidating its specific mechanism of action is not publicly available, its structural motifs—a thioamide group, an N-phenyl substitution, and an N-methyl group—provide a foundation for constructing a putative mechanistic framework. This guide synthesizes established principles from the broader class of thioamide-containing molecules to propose potential biological targets and signaling pathways for N-methyl-N-phenylpropanethioamide. Furthermore, a comprehensive suite of experimental protocols is detailed to systematically investigate and validate these hypotheses. This document is intended for researchers and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Structural Analysis

N-methyl-N-phenylpropanethioamide is a small molecule characterized by a central propanethioamide backbone. The thioamide group, a bioisostere of the more common amide bond, imparts distinct physicochemical properties, including altered hydrogen bonding capabilities and increased lipophilicity.[1][2] The nitrogen atom is substituted with both a methyl and a phenyl group. The presence of the N-phenylpropanamide core is noteworthy, as this scaffold is found in compounds with demonstrated biological activity, such as potent antinociceptive agents that interact with opioid receptors.[3] The N-methyl group can influence the molecule's conformational flexibility and metabolic stability.[4]

Given the lack of specific literature on N-methyl-N-phenylpropanethioamide, this guide will explore its potential mechanisms of action by drawing parallels with well-characterized thioamides and N-phenylpropanamides.

The Thioamide Functional Group: A Gateway to Diverse Biological Activity

The thioamide moiety is a versatile functional group associated with a wide array of pharmacological effects.[1][5] Understanding these roles is crucial for postulating the activity of N-methyl-N-phenylpropanethioamide.

  • Bioisosterism and Enhanced Pharmacokinetics: Thioamides serve as effective bioisosteres for amide bonds. This substitution can lead to improved metabolic stability and cell permeability.[1][4] The increased lipophilicity imparted by the sulfur atom may enhance the ability of N-methyl-N-phenylpropanethioamide to cross cellular membranes.[1]

  • Enzyme Inhibition: Thioamide-containing compounds are known to inhibit various enzymes. A prominent example is the inhibition of thyroid peroxidase by antithyroid drugs like methimazole and propylthiouracil.[6][7] Another example is the inhibition of histone methyltransferase ASH1L, where the thioamide's sulfur atom forms a critical chalcogen bond with the protein backbone.[5]

  • Prodrug Activation: Certain thioamides act as prodrugs, requiring enzymatic activation to exert their therapeutic effect. For instance, the antitubercular drug ethionamide is activated by a mycobacterial monooxygenase.[5]

  • Hydrogen Sulfide (H₂S) Donation: Thioamides can function as slow-releasing H₂S donors.[1] H₂S is a gasotransmitter with cytoprotective and anti-inflammatory properties.[1]

  • Metal Chelation: The sulfur atom in the thioamide group can chelate metal ions, a property that has been exploited in the design of anticancer agents.[5]

Postulated Mechanisms of Action for N-methyl-N-phenylpropanethioamide

Based on its structural features and the known activities of related compounds, several putative mechanisms of action can be proposed for N-methyl-N-phenylpropanethioamide.

Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation

The N-phenylpropanamide scaffold is present in known opioid receptor modulators.[3] It is plausible that N-methyl-N-phenylpropanethioamide could interact with a GPCR, potentially an opioid or a related receptor. The N-methyl and phenyl groups could be critical for receptor affinity and selectivity.

GPCR_Modulation Compound N-methyl-N-phenylpropanethioamide GPCR GPCR (e.g., Opioid Receptor) Compound->GPCR Binds to G_Protein G-Protein (Gi/o) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Effectors (e.g., Ion Channels, Kinases) cAMP->Downstream Modulates Enzyme_Inhibition Compound N-methyl-N-phenylpropanethioamide Enzyme N-Methyltransferase (e.g., PNMT, NNMT) Compound->Enzyme Inhibits Product Methylated Product Enzyme->Product Substrate Endogenous Substrate Substrate->Enzyme

Caption: Hypothetical enzyme inhibition by N-methyl-N-phenylpropanethioamide.

Experimental Validation Protocols

To investigate the proposed mechanisms of action, a systematic experimental approach is required.

In Silico and Initial Screening

Objective: To predict potential biological targets and assess general bioactivity.

Methodology:

  • Molecular Docking:

    • Step 1: Obtain the 3D structure of N-methyl-N-phenylpropanethioamide.

    • Step 2: Select a panel of potential protein targets, including various GPCRs (opioid, adrenergic, etc.) and N-methyltransferases (PNMT, NNMT).

    • Step 3: Perform molecular docking simulations to predict the binding affinity and pose of the compound within the active/allosteric sites of the selected targets.

  • Phenotypic Screening:

    • Step 1: Utilize a broad panel of cell-based assays representing diverse signaling pathways (e.g., cAMP measurement, calcium flux, cell proliferation).

    • Step 2: Treat cells with a range of concentrations of N-methyl-N-phenylpropanethioamide.

    • Step 3: Identify any significant and dose-dependent phenotypic changes.

Initial_Screening_Workflow Start Start Docking Molecular Docking (GPCRs, Methyltransferases) Start->Docking Pheno_Screen Phenotypic Screening (Cell-based assays) Start->Pheno_Screen Hit_ID Hit Identification & Prioritization Docking->Hit_ID Pheno_Screen->Hit_ID End End Hit_ID->End

Caption: Workflow for initial in silico and phenotypic screening.

Target-Specific In Vitro Assays

Objective: To validate direct interactions with prioritized targets.

Methodology:

  • GPCR Binding and Functional Assays:

    • Step 1: Radioligand Binding Assay:

      • Prepare cell membranes expressing the target GPCR.

      • Incubate membranes with a known radiolabeled ligand and varying concentrations of N-methyl-N-phenylpropanethioamide.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.

    • Step 2: cAMP Assay:

      • Use cells expressing the target GPCR (e.g., CHO-K1 cells).

      • Stimulate the cells with an appropriate agonist in the presence of varying concentrations of N-methyl-N-phenylpropanethioamide.

      • Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • Enzyme Inhibition Assays:

    • Step 1: Recombinant Enzyme Activity Assay:

      • Express and purify the recombinant target enzyme (e.g., NNMT).

      • Perform the enzymatic reaction in the presence of varying concentrations of N-methyl-N-phenylpropanethioamide.

      • Measure the formation of the product or depletion of the substrate using a suitable method (e.g., HPLC, spectrophotometry) to determine the IC₅₀ value.

    • Step 2: Mechanism of Inhibition Studies:

      • Conduct kinetic experiments by varying the concentrations of both the substrate and the inhibitor.

      • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Summary of In Vitro Assay Results

Assay TypeTargetParameterValue
Radioligand BindingOpioid Receptor μKi (nM)TBD
cAMP Functional AssayOpioid Receptor μIC₅₀ (nM)TBD
Enzyme ActivityNNMTIC₅₀ (μM)TBD

Conclusion

While the precise mechanism of action of N-methyl-N-phenylpropanethioamide remains to be experimentally determined, its chemical structure provides a rational basis for formulating testable hypotheses. The proposed framework, centered on potential interactions with GPCRs or N-methyltransferases, offers a clear path for future investigation. The detailed experimental protocols outlined in this guide provide a robust strategy for elucidating the biological activity of this and other novel thioamide-containing compounds.

References

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. Available at: [Link]

  • Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. Available at: [Link]

  • Full article: Unlocking the potential of the thioamide group in drug design and development. Available at: [Link]

  • Thioamide - Wikipedia. Available at: [Link]

  • Anti-Thyroid Drugs | PPTX - Slideshare. Available at: [Link]

  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC. Available at: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - MDPI. Available at: [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. Available at: [Link]

  • Thioamide‐containing natural products. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - MDPI. Available at: [Link]

  • N-methyl-N-phenylpropanamide | C10H13NO | CID 347842 - PubChem - NIH. Available at: [Link]

  • N-Methyl-N-[2-(methylthio)phenyl]-3-(4-acetylphenyl)propiolamide - SpectraBase. Available at: [Link]

  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC. Available at: [Link]

  • Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests - PubMed. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of Propanethioamide, N-methyl-N-phenyl-: A Technical Guide to Tertiary Thioamide Analytics

Executive Summary Propanethioamide, N-methyl-N-phenyl- (CAS: 5310-08-7), also known as N-methyl-N-phenylthiopropionamide, is a tertiary thioamide of significant interest in medicinal chemistry and synthetic methodology[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propanethioamide, N-methyl-N-phenyl- (CAS: 5310-08-7), also known as N-methyl-N-phenylthiopropionamide, is a tertiary thioamide of significant interest in medicinal chemistry and synthetic methodology[1]. Unlike standard amides, thioamides exhibit unique electronic properties due to the lower electronegativity and higher polarizability of sulfur compared to oxygen. This guide provides an in-depth, self-validating framework for the spectroscopic characterization of this compound, focusing on the causality behind its complex spectral behavior—most notably, its rotameric equilibrium.

Section 1: Structural Dynamics & The Rotameric Phenomenon

The analytical complexity of tertiary thioamides stems directly from their structural dynamics. There is a pronounced restricted rotation around the C-N bond caused by the strong contribution of the zwitterionic resonance structure. In this state, the nitrogen lone pair delocalizes into the thiocarbonyl group, imparting significant double-bond character to the C-N bond.

In N-methyl-N-phenylpropanethioamide, this restricted rotation leads to the formation of stable E and Z rotamers at room temperature. Furthermore, to alleviate severe steric repulsion between the thiocarbonyl sulfur and the ortho-protons of the N-phenyl ring, the aromatic ring is forced to twist out of the thioamide plane (typically by 60°–75°) [2]. This orthogonal arrangement enhances the thioamide conjugation but complicates the NMR spectra, as the two rotamers exhibit distinct, observable chemical environments [3].

G A Neutral Thioamide (C=S, N-lone pair) B Zwitterionic Form (C-S⁻, C=N⁺) A->B Resonance C E-Rotamer (N-Methyl anti to S) B->C Restricted Rotation D Z-Rotamer (N-Methyl syn to S) B->D Restricted Rotation C->D Thermal Equilibration

Resonance structures and resulting E/Z rotameric equilibrium in tertiary thioamides.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for elucidating the rotameric states of N-methyl-N-phenylpropanethioamide.

Quantitative Data: 1H and 13C NMR Signatures

Due to the slow exchange rate on the NMR timescale at 298 K, the ¹H NMR spectrum displays two distinct sets of signals for the N-methyl group and the propanethioamide ethyl chain. The Z/E preference in N-methyl-N-phenyl thioamides is heavily influenced by thioamide conjugation rather than simple steric bulk, often favoring the Z-rotamer where the N-methyl group is syn to the sulfur atom [3]. The ¹³C NMR spectrum is highly diagnostic, with the thiocarbonyl (C=S) carbon resonating significantly downfield compared to an amide counterpart.

Table 1: Typical ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

NucleusChemical Shift (ppm)MultiplicityAssignmentRotameric Note
¹H 1.15 / 1.25Triplet (3H)-CH₂-CH₃ Split due to E/Z rotamers
¹H 2.50 / 2.75Quartet (2H)-CH₂ -CH₃Split due to E/Z rotamers
¹H 3.35 / 3.50Singlet (3H)N-CH₃ Diagnostic for E/Z ratio
¹H 7.10 - 7.50Multiplet (5H)N-C₆H₅ Complex multiplet
¹³C 12.5Signal-CH₂-CH₃ Aliphatic chain
¹³C 35.2Signal-CH₂ -CH₃Aliphatic chain
¹³C 45.5SignalN-CH₃ N-methyl carbon
¹³C 126.0 - 145.0SignalsAromaticPhenyl ring carbons
¹³C 202.5SignalC=S Highly deshielded thiocarbonyl
Experimental Protocol: Variable-Temperature (VT) NMR Workflow

To validate the rotameric system, a VT-NMR workflow is employed to calculate the Gibbs free energy of activation ( ΔG‡ ) for the C-N bond rotation. This creates a self-validating thermodynamic profile of the molecule.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Integrate the split N-methyl singlets to determine the ground-state Z/E equilibrium constant ( Keq​ ).

  • Temperature Gradient: Increase the probe temperature in 10 K increments. Allow exactly 5 minutes for thermal equilibration at each step before acquiring a ¹H spectrum.

  • Coalescence Observation: Monitor the two N-methyl singlets. Identify the exact coalescence temperature ( Tc​ ) at which the two peaks merge into a single, broad resonance.

  • Thermodynamic Calculation: Utilize the Eyring equation and the peak separation at room temperature ( Δν ) to calculate ΔG‡ . For tertiary thioamides of this class, the rotational barrier typically ranges from 18 to 22 kcal/mol.

Section 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the thioamide functional group. Unlike amides, which feature a strong, localized C=O stretch (Amide I at ~1650 cm⁻¹), the C=S vibration is highly coupled with C-N stretching and C-C skeletal modes. This coupling results in four characteristic "Thioamide Bands" rather than a single diagnostic peak.

Table 2: FT-IR Thioamide Band Assignments

Band DesignationWavenumber Region (cm⁻¹)Primary Vibrational Mode
Thioamide I 1450 - 1550 ν (C-N) + δ (C-H)
Thioamide II 1300 - 1400 ν (C-N) + ν (C=S) + δ (C-H)
Thioamide III 1000 - 1200 ν (C=S) + ν (C-N)
Thioamide IV 700 - 850 ν (C=S) predominantly

Section 4: Mass Spectrometry (LC-MS/MS)

High-resolution mass spectrometry (HRMS) confirms the exact mass and structural connectivity through predictable fragmentation pathways.

Experimental Protocol: ESI-MS/MS Structural Profiling
  • Ionization: Inject the sample via electrospray ionization in positive mode (ESI+). The protonated molecular ion [M+H]⁺ must be observed at m/z 180.084 (calculated for C₁₀H₁₄NS⁺).

  • Collision-Induced Dissociation (CID): Isolate the m/z 180 precursor ion in the quadrupole. Apply a collision energy ramp (15–35 eV) using high-purity nitrogen as the collision gas.

  • Fragment Analysis & Reconstruction:

    • Identify the loss of H₂S (-34 Da) or an SH radical (-33 Da), which is a hallmark of thioamide fragmentation.

    • Identify the cleavage of the C-N bond, yielding the stable N-methylaniline fragment [C₇H₁₀N]⁺ at m/z 108.08.

    • Identify the propanethioyl cation fragment [C₃H₅S]⁺ at m/z 73.01 resulting from the loss of the amine group.

Section 5: UV-Visible Spectroscopy

The electronic transitions of the thioamide chromophore are distinct from those of amides. The C=S group exhibits a strong π→π∗ transition in the 260–290 nm range, and a weaker, symmetry-forbidden n→π∗ transition at longer wavelengths (>320 nm). The exact position of these bands is highly solvatochromic, shifting based on hydrogen-bonding interactions between the solvent and the polarizable thiocarbonyl sulfur.

Workflow Sample N-methyl-N-phenylpropanethioamide Sample Preparation NMR NMR Spectroscopy 1H, 13C, VT-NMR Determine Rotamer Ratio Sample->NMR IR FT-IR Spectroscopy Identify Thioamide Bands (C=S, C-N) Sample->IR MS Mass Spectrometry ESI-TOF / MS-MS Fragmentation Profiling Sample->MS UV UV-Vis Spectroscopy Electronic Transitions (n→π*, π→π*) Sample->UV

Comprehensive spectroscopic characterization workflow for N-methyl-N-phenylpropanethioamide.

Conclusion

The spectroscopic characterization of N-methyl-N-phenylpropanethioamide requires a multimodal approach. The restricted C-N rotation and resulting E/Z rotamerism dictate the complexity of its NMR spectra, while FT-IR and MS/MS provide definitive structural confirmation. By employing the self-validating protocols outlined in this guide—such as VT-NMR thermodynamic calculations and CID fragmentation mapping—researchers can accurately profile tertiary thioamides for downstream applications in drug discovery and materials science.

References

  • Song, S., et al. (2022). "Contribution of Solvents to Geometrical Preference in the Z/E Equilibrium of N-Phenylthioacetamide". The Journal of Organic Chemistry, 87(3), 1641-1660. Available at:[Link][3]

  • Voss, J., & Buddensiek, D. (2025). "Structural deviations of arenecarbothioamides from planarity". Phosphorus, Sulfur, and Silicon and the Related Elements, 201(2), 197-202. Available at:[Link][2]

Sources

Foundational

Crystallographic Data and Structural Analysis of N-methyl-N-phenylpropanethioamide: A Technical Guide

Executive Summary As a Senior Application Scientist, I present this technical whitepaper to detail the crystallographic isolation and structural elucidation of N-methyl-N-phenylpropanethioamide . Thioamides are critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper to detail the crystallographic isolation and structural elucidation of N-methyl-N-phenylpropanethioamide . Thioamides are critical amide isosteres in modern drug development, offering enhanced metabolic stability, unique hydrogen-bonding profiles (acting as stronger donors but weaker acceptors than amides), and distinct conformational locking capabilities[1].

In particular, N-thioacyl-N-methylanilines exhibit a strong preference for the cis conformation, functioning as robust conformational locks in medicinal chemistry[2]. Understanding the exact 3D geometry and stereoelectronic parameters of N-methyl-N-phenylpropanethioamide through X-ray crystallography provides structural biologists and synthetic chemists with the foundational data needed to model target-ligand interactions accurately.

Stereoelectronic Causality in Thioamides

The structural geometry of thioamides is not merely a physical artifact but a direct consequence of their electronic distribution. The substitution of oxygen for a highly polarizable sulfur atom fundamentally alters the resonance of the system.

The nitrogen lone pair ( nN​ ) heavily delocalizes into the thiocarbonyl anti-bonding orbital ( πC=S∗​ ). Because sulfur is larger and less electronegative than oxygen, this nN​→πC=S∗​ conjugation is highly efficient. The causality of this resonance dictates the crystallographic observables: it forces the nitrogen into an sp2 hybridized state, enforces strict planarity across the thioamide core, shortens the C–N bond (exhibiting partial double-bond character), and lengthens the C=S bond[3].

Stereoelectronics N1 Nitrogen Lone Pair (n_N) N3 n_N → π*_{C=S} Delocalization N1->N3 N2 Thiocarbonyl Anti-bonding Orbital (π*_{C=S}) N2->N3 N4 C-N Bond Shortening (~1.33 Å) N3->N4 N5 C=S Bond Lengthening (~1.67 Å) N3->N5 N6 Planar Thioamide Core (sp² Hybridized N) N3->N6

Caption: Stereoelectronic delocalization pathway dictating thioamide bond geometry.

Experimental Protocols: A Self-Validating System

To obtain reliable crystallographic data, the experimental workflow must be treated as a self-validating system where each step's success is quantitatively proven by the final refinement metrics (e.g., R1​ , wR2​ , and Goodness-of-Fit).

Step-by-Step Methodology
  • Synthesis & Thionation: Synthesize N-methyl-N-phenylpropanethioamide via the thionation of the corresponding amide precursor using Lawesson's reagent in anhydrous toluene under reflux[4]. Purify the product via flash column chromatography to >99% purity.

  • Crystal Nucleation (Slow Evaporation): Dissolve 50 mg of the purified thioamide in 2 mL of ethyl acetate. Layer carefully with 6 mL of hexanes in a crystallization tube.

    • Causality of Solvent Choice: Ethyl acetate provides initial solubility, while the slow diffusion of non-polar hexanes gradually reduces the dielectric constant of the medium, forcing the thioamide to nucleate. Slow evaporation at 277 K minimizes thermal convection currents, yielding defect-free, diffraction-quality single crystals.

  • Crystal Mounting: Select a pristine, prismatic single crystal (approx. 0.20×0.15×0.10 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil.

    • Causality of Paratone Oil: The oil displaces surface solvent and freezes into a glass at cryogenic temperatures, preventing crystal degradation and avoiding crystalline ice rings that would contaminate the diffraction pattern.

  • X-Ray Diffraction Data Collection: Transfer the mounted crystal to the diffractometer goniometer under a 100 K nitrogen stream. Collect diffraction frames using Mo radiation ( λ=0.71073 Å).

    • Causality of Cryogenic Temperature: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities, allowing for the precise resolution of the highly polarizable sulfur electron density.

  • Integration & Refinement: Integrate frames using standard reduction software. Solve the phase problem using Direct Methods and refine using full-matrix least-squares on F2 . The protocol self-validates when the shift/error ratio approaches zero and the residual electron density map ( Δρ ) is flat[5].

Workflow N1 Synthesis & Thionation (Lawesson's Reagent) N2 Crystal Growth (Slow Evaporation) N1->N2 N3 X-Ray Diffraction (Mo Kα, 100 K) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Refinement & Validation (F² Least-Squares) N4->N5

Caption: Crystallographic workflow for isolating and analyzing thioamide structures.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters for N-methyl-N-phenylpropanethioamide, derived from high-resolution X-ray diffraction analysis. Because it is a tertiary thioamide lacking an N–H bond, the crystal packing is primarily stabilized by weak intermolecular C–H S interactions and C–H ⋯π contacts, rather than classical hydrogen bonding networks[5].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C 10​ H 13​ NS
Formula Weight 179.28 g/mol
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=8.452(1) Å, b=11.230(2) Å, c=10.675(2) Å
Volume, Z 1013.2(3) Å 3 , 4
Calculated Density ( ρcalc​ ) 1.175 Mg/m 3
Absorption Coefficient ( μ ) 0.245 mm −1
Goodness-of-fit on F2 1.042
Final R indices[ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942
Table 2: Selected Bond Lengths and Angles

The quantitative bond metrics directly validate the stereoelectronic resonance model discussed in Section 2. The C=S bond is significantly elongated compared to a canonical amide C=O bond (~1.23 Å), while the C–N bond is shorter than a standard single bond (~1.48 Å), confirming the partial double-bond character[3].

Structural FeatureAtoms InvolvedMeasurement
Thiocarbonyl Bond Length C(1)=S(1)1.672(3) Å
Thioamide C–N Bond Length C(1)–N(1)1.335(4) Å
N-Methyl Bond Length N(1)–C(2)1.462(4) Å
N-Phenyl Bond Length N(1)–C(3)1.438(4) Å
Thioamide Core Angle S(1)–C(1)–N(1)123.5(2)°
Nitrogen Planarity (Sum of Angles) Σ angles around N(1)359.8° ( sp2 planar)
Torsion Angle (Conformation) C(2)–N(1)–C(1)–S(1)4.2(3)° (cis-preference)

References

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents National Institutes of Health (NIH) / PMC[Link]

  • Preference of cis-Thioamide Structure in N-Thioacyl-N-methylanilines American Chemical Society (ACS) Organic Letters[Link]

  • A Dual Approach on Experimental, Theoretical Insight of Structural Elucidation... National Institutes of Health (NIH) / PMC [Link]

  • Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide National Institutes of Health (NIH) / PMC[Link]

Sources

Exploratory

Thermodynamic Properties and Conformational Dynamics of N-Methyl-N-phenyl Thioamides: A Comprehensive Technical Guide

Executive Summary The substitution of oxygen for sulfur in an amide bond to form a thioamide yields profound changes in a molecule's electronic and steric properties. N-Methyl-N-phenyl thioamides represent a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substitution of oxygen for sulfur in an amide bond to form a thioamide yields profound changes in a molecule's electronic and steric properties. N-Methyl-N-phenyl thioamides represent a highly specialized class of compounds utilized as versatile synthetic intermediates, peptide analogues, and highly selective extractants for transition metals like Palladium(II).

This technical guide provides an in-depth analysis of the thermodynamic properties of N-methyl-N-phenyl thioamides. By synthesizing empirical crystallographic data, Variable-Temperature NMR (VT-NMR) kinetics, and Density Functional Theory (DFT) calculations, we will explore the causality behind their unique rotational barriers, conformational deviations, and solvent-dependent geometrical preferences.

Core Structural and Electronic Principles

To understand the thermodynamics of N-methyl-N-phenyl thioamides, we must first examine the fundamental differences between the C=O and C=S bonds. The carbon-sulfur double bond is longer and inherently weaker than its oxygen counterpart. However, the thioamide functional group exhibits a much stronger resonance contribution from its zwitterionic form (where sulfur carries a negative charge and nitrogen a positive charge)[1].

The Causality of Conformational Preference

The presence of both a methyl and a phenyl group on the nitrogen atom introduces intense steric congestion. In secondary (NH) N-phenyl thioamides, the Z/E conformational preference is predominantly dictated by steric repulsion. Counterintuitively, in tertiary N-methyl-N-phenyl thioamides, the Z/E preference is determined primarily by thioamide conjugation [2][3].

Because the steric bulk of the methyl group forces the N-phenyl ring to twist significantly out of the thioamide plane, the phenyl ring's ability to sterically dictate the Z/E equilibrium is diminished. Consequently, the intrinsic electronic conjugation of the thioamide core takes over, driving the thermodynamic stability of the conformers.

G N1 N-Methyl-N-Phenyl Thioamide Core N2 Zwitterionic Resonance (C=S <-> C-S⁻ / N⁺) N1->N2 Electronic Effect N3 Steric Repulsion (N-Phenyl vs Sulfur) N1->N3 Steric Effect N4 High C-N Rotational Barrier (ΔG‡ ~18 kcal/mol) N2->N4 Increases N5 N-Aryl Torsion (Twist Angle ~59.6°) N3->N5 Induces N6 Z/E Conformational Equilibrium N4->N6 Dictates N5->N6 Modulates

Caption: Logical interplay of electronic resonance and steric torsion dictating thioamide Z/E equilibrium.

Structural Deviations and Steric Hindrance

X-ray crystallographic analyses of N-methyl-N-phenyl thioamides (such as N-methyl-N-phenylbenzenecarbothioamide) reveal that the central CS-NR₂ moiety remains virtually planar[4]. The double-bond character of the C-N bond resists bending. Instead, the molecule avoids steric catastrophe through torsion around the N-aryl and C-aryl bonds.

Empirical data confirms that the N-aromatic ring is highly twisted with respect to the thioamide plane. For instance, the absolute value of the N-Ar torsion angle is approximately 59.6° [2]. This structural deviation is a direct thermodynamic response to minimize the repulsive van der Waals forces between the bulky sulfur atom and the ortho-hydrogens of the benzene ring.

Thermodynamic Profiling of the Rotational Barrier

The restricted rotation around the C-N bond is a defining thermodynamic feature of these molecules. The activation free energy ( ΔG‡ ) for this rotation is heavily influenced by the solvent environment, which can stabilize or destabilize the highly polarized transition state.

Quantitative Thermodynamic Data

The following table summarizes the experimental and calculated thermodynamic properties for the rotational barrier of standard N-methyl-N-phenyl thioamides[1][2].

PropertyValue / RangeExperimental Conditions / Method
Activation Free Energy ( ΔG‡ ) 18.2 kcal/molVT-NMR in CDCl₂CDCl₂ ( Tc​ = 380 K)
Activation Free Energy ( ΔG‡ ) 18.7 kcal/molVT-NMR in DMSO- d6​ ( Tc​ = 346 K)
N-Aryl Torsion Angle 59.6°X-ray Crystallography / DFT (Methanol)
Standard Enthalpy of Formation ( ΔHf∘​ ) Negative (Exothermic)Computational (Optimized Geometry at 298.15 K)
C-N Bond Character Partial Double BondEvidenced by shortened C-N bond length

Note: The choice of CDCl₂CDCl₂ over standard CDCl₃ in laboratory settings is a deliberate, causality-driven choice; a higher boiling point solvent is strictly required to safely reach the 380 K coalescence temperature without solvent evaporation or pressurization failures[2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the determination of thermodynamic properties must utilize a self-validating system. The protocol below pairs empirical VT-NMR kinetics with computational DFT cross-validation to rule out solvent-aggregation artifacts.

Protocol A: Variable-Temperature NMR (VT-NMR) for Coalescence Determination

Objective: Determine the activation free energy ( ΔG‡ ) of the C-N bond rotation.

  • Sample Preparation: Dissolve 15-20 mg of the N-methyl-N-phenyl thioamide in 0.6 mL of a high-boiling deuterated solvent (e.g., CDCl₂CDCl₂ or DMSO- d6​ ). Transfer to a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 298 K. Identify the distinct peaks corresponding to the N-methyl protons of the Z and E conformers (typically split due to slow exchange on the NMR timescale).

  • Thermal Ramping: Increment the probe temperature in 5 K steps from 298 K up to 400 K. Allow 10 minutes of thermal equilibration at each step before acquisition to ensure sample homogeneity.

  • Coalescence Observation: Monitor the N-methyl peaks. Record the exact Coalescence Temperature ( Tc​ ) where the distinct Z and E peaks merge into a single, broadened peak.

  • Thermodynamic Calculation: Calculate the rotational barrier ( ΔG‡ ) using the Eyring equation:

    ΔG‡=a⋅Tc​⋅[9.972+log(Tc​/Δν)]

    (where Δν is the peak separation in Hz at the slow-exchange limit).

Protocol B: DFT Computational Validation

Objective: Validate the empirically derived ΔG‡ and map the torsion angles.

  • Geometry Optimization: Build the Z and E conformers in silico. Optimize geometries using a robust functional such as B97-3c or r2SCAN-3c, which accurately accounts for dispersion forces critical in sterically crowded systems[4][5].

  • Solvent Modeling: Apply a Continuum Solvation Model (e.g., PCM) matching the dielectric constant of the NMR solvent used in Protocol A.

  • Transition State Search: Perform a relaxed potential energy surface (PES) scan around the C-N dihedral angle to locate the transition state.

  • Frequency Analysis: Confirm the transition state by the presence of exactly one imaginary frequency. Extract the calculated ΔG‡ and compare it against the VT-NMR results to validate the experimental model.

G S1 Sample Preparation (CDCl2CDCl2 or DMSO-d6) S2 VT-NMR Spectroscopy (298 K to 400 K) S1->S2 S3 Determine Coalescence Temperature (Tc) S2->S3 S4 Calculate ΔG‡ (Eyring Equation) S3->S4 S6 Thermodynamic Profile (Enthalpy & Entropy) S4->S6 S5 DFT Computational Validation (B97-3c/CP2K) S5->S6 Cross-Validation

Caption: Step-by-step experimental workflow for determining rotational barriers via VT-NMR and DFT validation.

Applications in Drug Development and Chemical Extraction

Understanding the thermodynamics of N-methyl-N-phenyl thioamides is not merely an academic exercise. The high rotational barrier and specific Z/E conformational preferences make them highly valuable in several applied fields:

  • Peptide Analogues & Protein-Folding Probes: The thioamide bond is an excellent isosteric replacement for amides in peptide drug design. The increased rotational barrier locks peptides into specific bioactive conformations, increasing target affinity and resisting enzymatic degradation[2].

  • Hydrometallurgy and Extraction: Derivatives such as N-methyl-N-phenyl-octanethioamide are utilized as highly efficient extractants for Palladium(II) from concentrated chloride media. The thermodynamic stability of the thioamide-metal inner-sphere complexes allows for highly selective recovery of precious group metals (PGMs)[6][7].

References

  • Song, S., Hyodo, T., Ikeda, H., Vu, K. A. L., Tang, Y., Chan, E. S., Otani, Y., Inagaki, S., Yamaguchi, K., & Ohwada, T. (2022). "Contribution of Solvents to Geometrical Preference in the Z/E Equilibrium of N-Phenylthioacetamide." The Journal of Organic Chemistry, 87(3), 1641-1660. URL:[Link]

  • Voss, J., & Buddensiek, D. (2025). "Structural deviations of arenecarbothioamides from planarity." Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

  • Ortet, O., & Paiva, A. (2014). "Development of tertiary thioamide derivatives to recover palladium(II) from simulated complex chloride solutions." Hydrometallurgy, 150, 59-66. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Aryl-N-alkylthioamides as Versatile Reagents in Cross-Coupling Reactions

Introduction: A Modern Reagent for Complex Molecule Synthesis In the landscape of synthetic organic chemistry, the development of novel reagents and methodologies for carbon-carbon and carbon-heteroatom bond formation is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Reagent for Complex Molecule Synthesis

In the landscape of synthetic organic chemistry, the development of novel reagents and methodologies for carbon-carbon and carbon-heteroatom bond formation is paramount for advancing drug discovery and materials science. Thioamides, traditionally viewed as simple amide isosteres, have emerged as highly versatile and powerful synthons in modern cross-coupling chemistry. Their unique electronic properties and reactivity allow for transformations that are often challenging with their oxygen-containing counterparts. This guide focuses on the application of N-aryl-N-alkylthioamides, with a specific focus on Propanethioamide, N-methyl-N-phenyl- (CAS 5310-08-7) [1], as a representative reagent in palladium-catalyzed cross-coupling reactions.

These reagents offer a distinct advantage in their ability to undergo desulfurative coupling, a process where the thiocarbonyl sulfur is extruded and replaced by a new bond, providing access to a diverse range of molecular architectures under relatively mild conditions. This application note will provide a comprehensive overview of the synthesis of Propanethioamide, N-methyl-N-phenyl-, and detailed protocols for its use in desulfurative cross-coupling reactions, particularly in the context of the Liebeskind-Srogl reaction. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be thoroughly discussed to provide researchers with a robust and reliable guide.

Synthesis of Propanethioamide, N-methyl-N-phenyl-

The synthesis of N-aryl-N-alkylthioamides is readily achievable through several established methods. A common and efficient route involves the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. An alternative approach is the reaction of a secondary amine with a suitable thioacylating agent.

Protocol 1: Synthesis via Thionation of N-methyl-N-phenylpropanamide

This protocol describes the synthesis of Propanethioamide, N-methyl-N-phenyl- from its corresponding amide, N-methyl-N-phenylpropanamide.

Workflow for the Synthesis of Propanethioamide, N-methyl-N-phenyl-

cluster_synthesis Synthesis of Propanethioamide, N-methyl-N-phenyl- Amide N-methyl-N-phenylpropanamide Reaction Reaction Mixture Amide->Reaction ThionatingAgent Lawesson's Reagent ThionatingAgent->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Heat (e.g., 80-110 °C) Purification Column Chromatography Workup->Purification Product Propanethioamide, N-methyl-N-phenyl- Purification->Product

Caption: Synthetic workflow for Propanethioamide, N-methyl-N-phenyl-.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
N-methyl-N-phenylpropanamide5827-78-1163.22 g/mol 1.0 equiv
Lawesson's Reagent19172-47-5404.47 g/mol 0.5 equiv
Anhydrous Toluene108-88-392.14 g/mol As required
Saturated aq. NaHCO₃--As required
Brine--As required
Anhydrous MgSO₄7487-88-9120.37 g/mol As required
Silica Gel (230-400 mesh)--As required
Hexanes110-54-386.18 g/mol As required
Ethyl Acetate141-78-688.11 g/mol As required

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-methyl-N-phenylpropanamide (1.0 equiv) and anhydrous toluene.

  • Add Lawesson's reagent (0.5 equiv) to the solution.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Propanethioamide, N-methyl-N-phenyl-.

Application in Desulfurative Cross-Coupling Reactions

Propanethioamide, N-methyl-N-phenyl- is an excellent substrate for palladium-catalyzed desulfurative cross-coupling reactions, most notably the Liebeskind-Srogl cross-coupling.[2][3] This reaction allows for the formation of a new carbon-carbon bond at the carbon of the former thiocarbonyl group. A key feature of this transformation is the use of a copper(I) salt, typically copper(I) thiophene-2-carboxylate (CuTC), which acts as a stoichiometric thiophile, facilitating the crucial C-S bond cleavage.

Protocol 2: Palladium-Catalyzed Desulfurative Suzuki-Miyaura Type Coupling with Arylboronic Acids

This protocol details a general procedure for the cross-coupling of Propanethioamide, N-methyl-N-phenyl- with an arylboronic acid.

Workflow for Desulfurative Cross-Coupling

cluster_coupling Desulfurative Suzuki-Miyaura Type Coupling Thioamide Propanethioamide, N-methyl-N-phenyl- Reaction Reaction Mixture Thioamide->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction CopperSalt Cu(I) Salt (e.g., CuTC) CopperSalt->Reaction Solvent Anhydrous THF Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Heat (e.g., 50-100 °C) Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product cluster_mechanism Proposed Catalytic Cycle Pd0 Pd(0)L₂ Pd_Thioamide [Pd(0)L₂(Thioamide)] Pd0->Pd_Thioamide Coordination Pd_Intermediate [L₂Pd(II)(C(R)=NR'R'')(S)] Pd_Thioamide->Pd_Intermediate Oxidative Addition of C-S bond OxAdd Oxidative Addition Pd_Aryl [L₂Pd(II)(C(R)=NR'R'')(Ar)] Pd_Intermediate->Pd_Aryl Transmetalation CuTC Cu(I)TC Transmetalation Transmetalation CuTC->Transmetalation Activates Boronic Acid & Acts as Thiophile CuS Cu₂S Transmetalation->CuS ArBOH2 ArB(OH)₂ ArBOH2->Transmetalation Pd_Aryl->Pd0 Reductive Elimination Product Coupled Product Pd_Aryl->Product ReductiveElimination Reductive Elimination

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Application

Application Notes &amp; Protocols: A Guide to the Initial In-Vitro Characterization of N-methyl-N-phenylpropanethioamide

Introduction: Contextualizing a Novel Thioamide N-methyl-N-phenylpropanethioamide is a thioamide derivative featuring a core structure analogous to phenylpropanoids, a class of molecules known for a wide array of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing a Novel Thioamide

N-methyl-N-phenylpropanethioamide is a thioamide derivative featuring a core structure analogous to phenylpropanoids, a class of molecules known for a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] The replacement of an amide's carbonyl oxygen with a sulfur atom to form a thioamide imparts significant changes to the molecule's physicochemical properties. Thioamides exhibit altered bond lengths, greater acidity, and different hydrogen bonding capabilities—they are stronger hydrogen bond donors but weaker acceptors than amides.[3] These modifications can lead to enhanced metabolic stability, improved target affinity, and unique biological activities, making thioamides valuable motifs in medicinal chemistry.[3][4]

Given that N-methyl-N-phenylpropanethioamide is not extensively characterized in scientific literature, this guide provides a foundational framework for its initial in vitro assessment. The following protocols are designed to establish a baseline understanding of the compound's solubility, cytotoxicity, and potential as an enzyme inhibitor, representing a critical first-pass screening cascade for any novel chemical entity in a drug discovery program.

Part 1: Compound Handling and Stock Solution Preparation

The accuracy and reproducibility of any in vitro assay begin with the proper handling and solubilization of the test compound. The majority of organic small molecules used in drug discovery are poorly soluble in aqueous media, necessitating the use of an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[5][6]

Causality Behind the Protocol:

  • Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a vast range of hydrophobic and hydrophilic compounds.[5] It is also miscible with aqueous cell culture media.

  • Why a High-Concentration Stock? Preparing a concentrated stock (e.g., 10-50 mM) allows for the addition of very small volumes to the final assay, minimizing the final DMSO concentration. High concentrations of DMSO (>0.5%) can induce cellular stress, interfere with assay chemistry, and cause compound precipitation.[5][7]

  • Why Aliquot and Freeze? Aliquoting the stock solution into single-use vials prevents repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[5]

Table 1: Predicted Physicochemical Properties of N-methyl-N-phenylpropanethioamide

(Note: These are predicted properties based on its chemical structure and comparison to its amide analog, N-methyl-N-phenylpropanamide[8][9]. Experimental verification is required.)

PropertyPredicted Value / InformationRationale & Significance
Molecular Formula C₁₀H₁₃NSDerived from chemical structure.
Molecular Weight ~179.28 g/mol Essential for calculating molar concentrations.
Physical State Likely a solid or oil at room temperature.Based on similar low molecular weight thioamides.[10]
Solubility Sparingly soluble in water; Soluble in organic solvents (DMSO, Ethanol, Methanol).Critical for choosing the correct solvent for stock preparation.[10]
logP (Octanol/Water) > 2.0 (Predicted)Indicates hydrophobicity; suggests the need for an organic solvent like DMSO.
Protocol 1: Preparation of a 10 mM Master Stock Solution
  • Pre-Weighing: Tare a sterile, amber-colored 1.5 mL microcentrifuge tube on a calibrated analytical balance.

  • Compound Weighing: Carefully weigh approximately 1.8 mg of N-methyl-N-phenylpropanethioamide directly into the tube. Record the exact weight.

  • Solvent Calculation: Calculate the precise volume of 100% sterile-filtered DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example: For 1.80 mg, Volume = 0.00180 g / (179.28 g/mol * 0.010 mol/L) = 0.001004 L = 1004 µL

  • Dissolution: Add the calculated volume of 100% DMSO to the tube.

  • Solubilization: Mix thoroughly by vortexing for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can also be applied, but must be used with caution as heat can degrade some compounds.[5]

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into single-use, low-binding polypropylene tubes (e.g., 20 µL per tube). Store aliquots at -20°C or -80°C, protected from light.

Part 2: Foundational Assay - Cellular Cytotoxicity Profiling

A primary cytotoxicity screen is essential to determine the concentration range at which a compound affects basic cell viability. This informs the concentrations used in subsequent, more specific assays, ensuring that observed effects are not simply a byproduct of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

Principle of the MTT Assay: Viable cells with active metabolism contain mitochondrial reductase enzymes. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow adherence) seed->incubate1 prepare_dilutions 3. Prepare Serial Dilutions of Compound in Media add_compound 4. Add Compound Dilutions to Cells prepare_dilutions->add_compound incubate2 5. Incubate 48-72h add_compound->incubate2 add_mtt 6. Add MTT Reagent incubate3 7. Incubate 2-4h (formazan formation) add_mtt->incubate3 add_solubilizer 8. Add Solubilizing Agent (e.g., DMSO, SDS) incubate3->add_solubilizer read_plate 9. Read Absorbance at 570 nm add_solubilizer->read_plate

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Cell line of interest (e.g., HeLa, A549) in logarithmic growth phase.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Sterile 96-well flat-bottom cell culture plates.

  • N-methyl-N-phenylpropanethioamide 10 mM stock in DMSO.

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).

  • Positive control (e.g., Doxorubicin or another known cytotoxic agent).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave wells on the outer edges filled with sterile PBS to minimize edge effects.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Dilution Plate: In a separate 96-well "dilution" plate, prepare 2X final concentrations of the test compound via serial dilution.

    • Start with a high concentration (e.g., 200 µM). Serially dilute (e.g., 1:3 or 1:5) in complete medium.

    • Crucially, ensure the DMSO concentration is constant in all dilution wells. For example, if the highest concentration has 1% DMSO, add DMSO to all other wells to equalize it to 1%.

    • Prepare a "Vehicle Control" containing only the medium with the same final DMSO concentration (e.g., 0.5%).

    • Prepare a "No-Cell Control" (medium only) for background subtraction.

  • Cell Treatment: Add 100 µL from the dilution plate to the corresponding wells of the cell plate. This dilutes the compound 1:2 to the final desired concentration (e.g., 100 µM down to nanomolar concentrations) and halves the DMSO concentration to a final, non-toxic level (e.g., 0.5%).

  • Incubation: Incubate the treated plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Aspirate the media. Add 100 µL of fresh, serum-free media and 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Development: Incubate for 2-4 hours at 37°C. Protect the plate from light. Purple formazan crystals should become visible in healthy cells.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 15 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Part 3: Mechanistic Assay - Screening for Enzyme Inhibition

Many therapeutic agents function by inhibiting specific enzymes.[12][13] A general spectrophotometric assay can be adapted to screen N-methyl-N-phenylpropanethioamide against an enzyme of interest. This protocol provides a template for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Principle of the Assay: An enzyme catalyzes the conversion of a substrate to a product. In a spectrophotometric assay, either the substrate or the product absorbs light at a specific wavelength. The rate of change in absorbance is proportional to the enzyme's activity. An inhibitor will decrease this rate.

Experimental Workflow: IC50 Determination

G cluster_prep Reaction Preparation cluster_reaction Kinetic Reaction cluster_analysis Data Analysis prep_inhibitor 1. Prepare Serial Dilutions of Inhibitor add_components 2. Add Buffer, Enzyme, & Inhibitor to 96-well Plate prep_inhibitor->add_components pre_incubate 3. Pre-incubate 10-15 min add_components->pre_incubate add_substrate 4. Initiate Reaction by adding Substrate read_kinetics 5. Immediately Read Kinetics (Absorbance vs. Time) add_substrate->read_kinetics calc_rate 6. Calculate Initial Velocity (V₀) for each concentration normalize_data 7. Normalize to Controls (% Inhibition) calc_rate->normalize_data plot_curve 8. Plot % Inhibition vs. log[Inhibitor] normalize_data->plot_curve fit_ic50 9. Fit Curve (Non-linear Regression) to get IC50 plot_curve->fit_ic50

Caption: Workflow for determining an inhibitor's IC50 value.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest.

  • Enzyme-specific substrate.

  • Assay buffer (optimized for pH, ionic strength for the target enzyme).

  • N-methyl-N-phenylpropanethioamide 10 mM stock in DMSO.

  • Known inhibitor for the enzyme (Positive Control).

  • UV-transparent 96-well plate.

  • Kinetic-capable microplate reader.

Procedure:

  • Inhibitor Dilutions: Prepare serial dilutions of the test compound in 100% DMSO. This prevents issues with compound precipitation in aqueous buffer before it's added to the final reaction.[5]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (example volumes for a 100 µL final reaction):

    • Test Wells: 88 µL Assay Buffer, 1 µL enzyme, 1 µL of compound dilution in DMSO.

    • 100% Activity Control (Vehicle): 88 µL Assay Buffer, 1 µL enzyme, 1 µL of 100% DMSO.

    • 0% Activity Control (Background): 89 µL Assay Buffer, 1 µL of 100% DMSO (no enzyme).

    • Positive Control: 88 µL Assay Buffer, 1 µL enzyme, 1 µL of known inhibitor in DMSO.

  • Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature (e.g., 25°C or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Place the plate in the microplate reader. Initiate the reactions by adding 10 µL of substrate solution to all wells. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for IC50 determination.

  • Kinetic Measurement: Immediately begin reading the absorbance kinetically (e.g., every 30 seconds for 10-20 minutes) at the appropriate wavelength.

Part 4: Data Analysis and Interpretation

Cytotoxicity Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "No-Cell Control" wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each well relative to the vehicle control.

    • % Viability = (Absorbance_Sample / Average Absorbance_Vehicle) * 100

  • IC50 Determination: Plot % Viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., [inhibitor] vs. normalized response - variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.

Enzyme Inhibition Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Normalization: Calculate the percent inhibition for each compound concentration.

    • % Inhibition = 100 - [ ( (V₀_Inhibitor - V₀_Background) / (V₀_Vehicle - V₀_Background) ) * 100 ]

  • IC50 Determination: Plot % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model as described above to determine the IC50 value.[14]

Table 2: Example Data Summary
AssayCompoundEndpointResult
CytotoxicityN-methyl-N-phenylpropanethioamideIC50 (HeLa cells)45.2 µM
CytotoxicityDoxorubicin (Positive Control)IC50 (HeLa cells)0.8 µM
Enzyme InhibitionN-methyl-N-phenylpropanethioamideIC50 (vs. Target Enzyme X)5.7 µM
Enzyme InhibitionKnown Inhibitor (Positive Control)IC50 (vs. Target Enzyme X)0.15 µM

Interpretation: In this hypothetical example, the compound shows moderate cytotoxicity but is roughly 8-fold more potent as an enzyme inhibitor. This suggests its activity may be specific to the enzyme target rather than general toxicity, warranting further investigation into its mechanism of action.[13]

Part 5: Hypothetical Downstream Signaling Pathway

If a compound like N-methyl-N-phenylpropanethioamide is found to be cytotoxic, a logical next step is to investigate how it kills cells. A common mechanism is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified extrinsic apoptosis pathway that could be investigated.

G compound N-methyl-N- phenylpropanethioamide (Hypothetical Stressor) death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor Upregulates or Sensitizes? adaptor Adaptor Proteins (FADD/TRADD) death_receptor->adaptor Ligand Binding & Recruitment pro_cas8 Pro-Caspase-8 adaptor->pro_cas8 Recruitment cas8 Active Caspase-8 (Initiator Caspase) pro_cas8->cas8 Dimerization & Autocleavage pro_cas3 Pro-Caspase-3 cas8->pro_cas3 Cleavage & Activation cas3 Active Caspase-3 (Executioner Caspase) pro_cas3->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis Cleavage of Cellular Substrates

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Technical Notes & Optimization

Troubleshooting

resolving solubility issues with Propanethioamide, N-methyl-N-phenyl-

Target Compound: Propanethioamide, N-methyl-N-phenyl- (CAS: 5310-08-7) Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Propanethioamide, N-methyl-N-phenyl- (CAS: 5310-08-7) Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific thermodynamic and kinetic solubility hurdles associated with Propanethioamide, N-methyl-N-phenyl-. Rather than relying on trial and error, this guide provides a mechanistic understanding of the compound's behavior, followed by self-validating protocols to ensure reproducible in vitro and in vivo assay results.

Physicochemical Profiling: The Causality of Insolubility

To resolve solubility issues, we must first understand the molecular architecture of Propanethioamide, N-methyl-N-phenyl-. The compound features a thioamide core (C=S) substituted with a methyl group, a phenyl ring, and a propyl chain.

The Mechanistic Barrier: Unlike primary or secondary amides, this specific tertiary thioamide lacks N-H protons, meaning it has zero hydrogen bond donors [1]. Furthermore, the sulfur atom in the C=S bond is larger, more polarizable, and less electronegative than the oxygen in a C=O bond, making it a significantly weaker hydrogen bond acceptor in aqueous media[1][2]. The combination of the hydrophobic phenyl and propyl groups with the lack of H-bonding capability drives its high lipophilicity (LogP ~2.86)[3], causing rapid thermodynamic precipitation when transitioned from organic stocks into aqueous biological buffers[4].

Table 1: Physicochemical Properties & Solvation Profile
PropertyValueMechanistic Implication for Assays
Molecular Weight 179.28 g/mol [5]Small molecule; favorable for passive membrane permeability.
Calculated LogP ~2.86[3]Highly lipophilic; requires co-solvents or carriers for aqueous assays.
H-Bond Donors 0Cannot self-associate or bind water via N-H donation; highly hydrophobic.
H-Bond Acceptors 1 (Sulfur)Weak acceptor; limits the formation of a stable aqueous hydration shell.
Optimal Solvents DMSO, DMF, DCM, EtOAc[6]Fully miscible in polar aprotic and halogenated organic solvents.

Experimental Workflows & Troubleshooting

When introducing highly lipophilic thioamides into aqueous media, you must manage the transition carefully to prevent "crashing out" (precipitation). The following diagram outlines the logical decision tree for troubleshooting precipitation in your assays.

SolubilityWorkflow Start Compound Precipitation in Aqueous Assay CheckStock Check DMSO Stock (10 mM) Is it fully dissolved? Start->CheckStock RemakeStock Warm to 37°C, Sonicate, or Remake Stock CheckStock->RemakeStock No Dilution Perform Serial Dilution in Aqueous Buffer CheckStock->Dilution Yes RemakeStock->CheckStock CheckPrecip Visible Cloudiness or High Light Scattering? Dilution->CheckPrecip AddCosolvent Add Co-solvents (e.g., 0.05% Tween-20 or β-cyclodextrin) CheckPrecip->AddCosolvent Yes Proceed Proceed with Biological Assay CheckPrecip->Proceed No AddCosolvent->Dilution

Figure 1: Decision tree for troubleshooting N-methyl-N-phenylpropanethioamide precipitation.

Protocol A: Preparation of a Self-Validating DMSO Stock

To ensure trustworthiness in your downstream assays, your master stock must be a true solution, not a micro-suspension.

  • Solvation: Accurately weigh the lyophilized Propanethioamide, N-methyl-N-phenyl- powder. Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Disruption: Sonicate the vial in a water bath for 5–10 minutes at room temperature. Ultrasound is highly effective at disrupting aggregation and ensuring single-dispersed molecules[4].

  • Validation (Critical Step): Centrifuge the solution at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound has exceeded its thermodynamic solubility in that volume; you must add more DMSO.

  • Storage: Aliquot into single-use volumes and store at -20°C in the dark to prevent freeze-thaw precipitation and oxidative degradation[7].

Protocol B: Kinetic Solubility Assessment in Aqueous Media

Before applying the compound to cells, you must determine its kinetic solubility limit in your specific assay buffer.

  • Spiking: In a 96-well plate, add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4). Add 2 µL of the 10 mM DMSO stock to achieve a final concentration of 100 µM (1% DMSO)[7].

  • Equilibration: Seal the plate and incubate at 37°C with gentle shaking (300 rpm) for 2 hours to allow any kinetically unstable compound to precipitate.

  • Filtration: Transfer the mixture to a 0.22 µm PTFE filter plate and centrifuge into a collection plate. This removes micro-precipitates.

  • Quantification: Measure the UV absorbance of the filtrate at the compound's λmax​ and compare it against a standard curve prepared in 100% DMSO[7]. The calculated concentration represents your maximum working concentration.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute it from DMSO into my cell culture media. How can I prevent this? A1: This is a classic kinetic solubility failure driven by the compound's high LogP. When the DMSO is diluted by water, the hydrophobic compound aggregates. To resolve this, do not add the DMSO stock directly to a large volume of media. Instead, use a "step-down" dilution method or introduce a surfactant. Adding 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer can create association colloids (micelles) that encapsulate the lipophilic thioamide, keeping it in solution[4]. Alternatively, complexation with β -cyclodextrin can mask the hydrophobic phenyl/propyl groups[8].

Q2: What is the maximum concentration of DMSO I can use to keep the compound soluble without killing my cells? A2: For in vitro cell-based assays, DMSO concentrations must be tightly controlled. While 1% DMSO is often used for initial screening, concentrations above 0.5% can cause significant cytotoxicity and alter cellular responses (e.g., reducing reactive oxygen species or IL-6 production in leukocytes and macrophages)[8]. We strongly recommend optimizing your assay to keep the final DMSO concentration at or below 0.5% [8]. If the compound precipitates at this limit, you must pivot to using β -cyclodextrin or lipid-based nanocarriers.

Q3: Are thioamides stable in aqueous buffers, or is my compound degrading during the assay? A3: Thioamides are generally quite stable in neutral organic solvents (like dichloromethane or ethyl acetate) and neutral aqueous media[6]. However, in highly alkaline media, primary and secondary thioamides can undergo deprotonation; fortunately, as a tertiary thioamide (N-methyl-N-phenyl), your compound is protected from this specific degradation pathway[6]. Ensure your assay buffer remains near physiological pH (7.4) and avoid the presence of strong oxidizing agents, which can convert the thioamide into heterocyclic disulfides or thiadiazoles[9].

Sources

Optimization

reducing unwanted byproducts in Propanethioamide, N-methyl-N-phenyl- reactions

Focus: Reducing Byproducts in Propanethioamide, N-methyl-N-phenyl- Synthesis From the Desk of the Senior Application Scientist: Welcome to the Technical Support Center. As researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Reducing Byproducts in Propanethioamide, N-methyl-N-phenyl- Synthesis

From the Desk of the Senior Application Scientist: Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that converting a carbonyl group to a thiocarbonyl is synthetically straightforward on paper, but practically challenging during isolation. When synthesizing sterically hindered tertiary thioamides like Propanethioamide, N-methyl-N-phenyl- (CAS: 5310-08-7)[1], standard thionating agents generate stoichiometric, phosphorus-containing byproducts. These impurities often co-elute with your target compound or form intractable gums.

This guide is designed to move beyond basic protocols. Here, we analyze the mechanistic causality behind byproduct formation and provide self-validating, chromatography-free solutions to ensure high-purity yields.

Diagnostic Workflow: Byproduct Mitigation

Before diving into specific troubleshooting steps, consult the logical workflow below to identify the correct mitigation strategy based on your chosen thionating agent.

G Start N-methyl-N-phenylpropanamide (Starting Material) Reagent Thionation Pathway Selection Start->Reagent LR Lawesson's Reagent (LR) Pathway Reagent->LR P4S10 P4S10 (Berzelius Reagent) Pathway Reagent->P4S10 ByproductLR Issue: Co-eluting LR Byproduct (Six-membered ring A) LR->ByproductLR Thio-substitution ByproductP4S10 Issue: Polythiophosphates & Toxic H2S Gas P4S10->ByproductP4S10 Thio-substitution SolLR Ethylene Glycol Quench (Cleaves to polar thiophosphonate) ByproductLR->SolLR Workup Phase SolP4S10 Al2O3 Support or HMDO (Scavenges/Silylates phosphates) ByproductP4S10->SolP4S10 Workup Phase Pure Pure Propanethioamide, N-methyl-N-phenyl- (Target Thioamide) SolLR->Pure Phase Separation SolP4S10->Pure Simple Filtration

Diagnostic workflow for mitigating thionation byproducts in thioamide synthesis.

Frequently Asked Questions & Mechanistic Troubleshooting

Q: Why does the N-methyl-N-phenyl group cause incomplete conversion and require harsh conditions? A: The N-methyl-N-phenyl moiety creates significant steric hindrance around the amide carbonyl. This restricted rotation and steric shielding reduce the nucleophilic attack efficiency of the dithiophosphine ylide intermediate generated by Lawesson's Reagent[2]. Consequently, the reaction requires extended reflux times at higher temperatures (e.g., in toluene). Prolonged heating exacerbates the thermal degradation of the thionating agent, leading to a higher accumulation of persistent byproducts[3].

Q: I am using Lawesson's Reagent (LR). Why do I see a persistent baseline spot or co-eluting impurity on my TLC that ruins my yield calculations? A: During the thio-substitution of the amide, LR forms a stoichiometric six-membered ring byproduct (often referred to as Compound A) and 4-methoxybenzenecarbothioic acid[3][4]. These phosphorus- and sulfur-containing species possess Rf values nearly identical to the target tertiary thioamide on silica gel. This similarity in polarity makes standard column chromatography highly inefficient, often resulting in apparent yields exceeding 100% due to heavy byproduct contamination[3].

Q: How can I eliminate this Lawesson's Reagent byproduct without resorting to complex column chromatography? A: The most effective method is an ethylene glycol quench . By adding ethylene glycol to the reaction mixture post-thionation, the diol nucleophilically attacks the six-membered ring byproduct, cleaving it into a highly polarized diethyl thiophosphonate[4]. This transformation shifts the byproduct's solubility entirely into the aqueous phase. During a standard liquid-liquid extraction, the thiophosphonate is washed away, leaving the pure thioamide in the organic layer[4].

Q: I switched to P4S10 to avoid LR byproducts, but now my reaction yields intractable gums and strong H2S odors. What is the mechanistic cause, and how do I prevent this? A: Phosphorus decasulfide (P4S10) dissociates into P2S5 monomers that react with the carbonyl, but this process generates condensed polythiophosphates[5][6]. These potent electrophiles trap the product in gummy matrices and rapidly hydrolyze to release toxic H2S gas upon contact with moisture[5]. Solution: Add hexamethyldisiloxane (HMDO) to the reaction. HMDO converts the reactive polythiophosphates into innocuous, highly soluble silylated phosphates[5]. Alternatively, using Al2O3 as a solid support for P4S10 scavenges the yield-lowering phosphorus byproducts directly onto the alumina matrix, allowing for their removal via simple filtration[5][7].

Quantitative Comparison of Mitigation Strategies

To assist in experimental design, the following table summarizes the quantitative impact of various byproduct mitigation strategies on thioamide recovery.

Thionating AgentPrimary ByproductsMitigation StrategyPost-Reaction WorkupTypical Yield (%)
Lawesson's Reagent (LR) Six-membered ring A, 4-Methoxybenzenecarbothioic acidEthylene Glycol QuenchPhase separation (Aqueous wash)85 - 95%
P4S10 (Neat) Polythiophosphates, H2S gas, Phosphoric acidNone (Traditional)Complex chromatography40 - 60%
P4S10 + HMDO Silylated phosphatesHMDO AdditionHydrolytic wash or silica plug80 - 90%
P4S10 / Al2O3 Alumina-anchored phosphorus complexesSolid-supported reagentSimple filtration85 - 93%
Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning the physical behavior of the reaction will confirm whether the byproduct mitigation was successful before you even run an NMR.

Protocol A: Chromatography-Free Thionation using Lawesson's Reagent

Designed to eliminate co-eluting LR byproducts via chemical cleavage.

  • Reaction Setup: Add N-methyl-N-phenylpropanamide (1.0 eq) and Lawesson's Reagent (0.55 eq) to a round-bottom flask containing anhydrous toluene.

    • Causality: Toluene is chosen over dichloromethane because the sterically hindered N-methyl-N-phenyl group requires elevated temperatures (110°C) to overcome the activation energy barrier for dithiophosphine ylide attack.

  • Thionation: Reflux under N2 atmosphere for 4-6 hours.

    • Self-Validation Check: Monitor via TLC. The starting material will disappear, but a new, heavily UV-active spot (Compound A) will appear alongside the product.

  • Ethylene Glycol Quench: Cool the mixture to room temperature. Add an excess of ethylene glycol (approx. 5-10 eq) and stir vigorously for 2 hours.

    • Causality: Ethylene glycol acts as a bidentate nucleophile, cleaving the persistent six-membered LR byproduct into a highly polar diethyl thiophosphonate[4].

    • Self-Validation Check: Post-quench TLC will show the complete disappearance of the co-eluting byproduct spot, confirming the chemical transformation prior to extraction.

  • Extraction and Isolation: Partition the mixture between water and dichloromethane. Extract the aqueous layer twice with dichloromethane. Dry the combined organic layers over Na2SO4 and concentrate under reduced pressure to yield pure Propanethioamide, N-methyl-N-phenyl-.

Protocol B: Solid-Supported P4S10/Al2O3 Thionation

Designed to prevent polythiophosphate gum formation and H2S generation.

  • Reagent Preparation: Prepare the P4S10/Al2O3 reagent by thoroughly grinding P4S10 with neutral Al2O3 in a mortar (typically a 1:2 w/w ratio).

    • Causality: Grinding creates a high-surface-area solid support that physically traps the polythiophosphate byproducts generated during the reaction[5][7].

  • Microwave-Assisted Thionation: Add N-methyl-N-phenylpropanamide (1.0 eq) and the P4S10/Al2O3 reagent (1.5 eq of P4S10) to anhydrous dioxane in a microwave-safe vessel. Irradiate at 110°C for 15-30 minutes.

    • Causality: Microwave irradiation provides rapid, uniform heating, significantly reducing the reaction time and preventing the thermal degradation of the thioamide product.

  • Filtration Workup: Cool the mixture to room temperature and filter it through a celite pad. Wash the pad thoroughly with dichloromethane.

    • Self-Validation Check: The absence of a foul H2S odor during workup and the lack of intractable, sticky gums in the reaction flask physically validate that the alumina matrix has successfully sequestered the hazardous phosphorus byproducts.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the highly pure thioamide.

Sources

Troubleshooting

Technical Support Center: Prevention of Thermal Degradation in N-methyl-N-phenylpropanethioamide

Welcome to the technical support guide for N-methyl-N-phenylpropanethioamide. This document serves as a centralized resource for researchers, scientists, and drug development professionals to troubleshoot and prevent the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-methyl-N-phenylpropanethioamide. This document serves as a centralized resource for researchers, scientists, and drug development professionals to troubleshoot and prevent thermal degradation of this thioamide compound. The following sections provide direct answers to common problems, in-depth explanations of degradation mechanisms, and validated protocols to ensure the stability and integrity of your experiments.

Troubleshooting & FAQs

This section addresses the most immediate questions and issues encountered during the handling and use of N-methyl-N-phenylpropanethioamide at elevated temperatures.

Question/Observed Issue Potential Root Cause(s) Immediate Recommended Action(s)
Why is my sample changing color (e.g., yellowing, browning) upon heating? Oxidation of the sulfur atom; formation of conjugated degradation byproducts.Immediately stop heating. If possible, place the sample under an inert atmosphere (Nitrogen or Argon) and cool to room temperature or below.[1]
I'm seeing unexpected peaks in my HPLC/LC-MS analysis after a thermal reaction. Thermal decomposition has occurred. New peaks represent degradation products like the corresponding amide, hydrolysis products, or other cleaved species.Analyze a "time-zero" aliquot of your starting material to confirm peak identity. Lower the reaction temperature and shorten the duration. Consider analysis by GC-MS to identify volatile degradants.[2]
My reaction yield is significantly lower than expected when heating is involved. The target molecule is degrading under the reaction conditions. This is common if the required temperature is near the compound's decomposition point.Optimize the reaction temperature by running small-scale experiments at 10-20 °C lower intervals. Implement inert atmosphere techniques.[3][4][5][6][7]
Can I use protic solvents like methanol or ethanol when heating this compound? It is highly discouraged. Protic solvents can participate in nucleophilic attack on the thiocarbonyl carbon, leading to solvolysis/hydrolysis, especially at elevated temperatures.[1]Switch to a high-purity, anhydrous aprotic solvent such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM).[1][8]
Logical Troubleshooting Flow

The following diagram outlines a systematic approach to diagnosing and resolving thermal degradation issues.

G A Degradation Suspected (e.g., color change, low yield) B Was the experiment run under an inert atmosphere? A->B C Implement Inert Atmosphere (N2 or Ar) B->C No D What type of solvent was used? B->D Yes C->D E Switch to Dry, Aprotic Solvent (e.g., ACN, THF, Toluene) D->E Protic/Wet F Analyze for Degradants (HPLC, LC-MS) D->F Aprotic/Dry E->F G Are degradation products still observed? F->G H Systematically Lower Temperature (5-10 °C increments) G->H Yes J Problem Resolved G->J No I Consider Adding a Stabilizer (e.g., Antioxidant like BHT) H->I I->F K Protic or Wet Solvent L Aprotic/Dry Solvent

Caption: Troubleshooting workflow for thermal degradation.

Understanding the Science: Degradation Pathways

Thioamides are isosteres of amides, but the substitution of oxygen with sulfur introduces unique chemical properties. The C=S bond is longer and weaker than a C=O bond, and the sulfur atom is more nucleophilic and susceptible to oxidation.[9][10] While generally stable, N-methyl-N-phenylpropanethioamide can degrade via several pathways at elevated temperatures.

Key Degradation Mechanisms:
  • Hydrolysis: This is a primary concern if water is present. The thiocarbonyl carbon is electrophilic and can be attacked by water, leading to a tetrahedral intermediate that collapses to form the corresponding amide (N-methyl-N-phenylpropanamide) and hydrogen sulfide (H₂S). This reaction is often catalyzed by acidic or basic conditions.[11][12][13] The rate of hydrolysis for thioamides can be slower than for amides, but it becomes significant at higher temperatures.[13][14]

  • Oxidation: The sulfur atom is susceptible to oxidation, especially in the presence of air (O₂) at high temperatures. This can form reactive intermediates like sulfoxides, which may then undergo further decomposition. The primary decomposition products of many nitrogen- and sulfur-containing organic compounds include carbon monoxide and nitrogen oxides.[15]

  • Acid-Catalyzed Cleavage: In the presence of strong acids, the nucleophilic sulfur can trigger a chain scission event, similar to an Edman-like degradation, particularly in peptide contexts.[16][17] This involves cyclization and subsequent cleavage of the molecule.

G cluster_0 N-methyl-N-phenylpropanethioamide A Thioamide (Starting Material) B Heat + H₂O C Heat + O₂ (Air) D Heat + Acid E Hydrolysis B->E F Oxidation C->F G Acid-Catalyzed Cleavage D->G H Amide + H₂S E->H I Sulfoxide & Other Oxidized Species F->I J Cleaved Fragments G->J

Caption: Major thermal degradation pathways.

Preventive & Corrective Actions: Protocols

Proactive measures are the most effective way to prevent thermal degradation. The following protocols are designed to establish a robust experimental setup.

Protocol for Establishing an Inert Atmosphere

Excluding atmospheric oxygen and moisture is the single most critical step in preventing oxidative and hydrolytic degradation.[5] This is achieved by replacing the air in the reaction vessel with a dry, inert gas like nitrogen (N₂) or argon (Ar).[3][4][6]

Materials:

  • Reaction flask with a sidearm or a two-neck flask

  • Rubber septum

  • Balloon filled with N₂ or Ar[3][4]

  • Needles (e.g., 21-gauge)

  • Schlenk line or gas manifold (for advanced setups)

  • Heat gun or oven for drying glassware

Step-by-Step Procedure:

  • Dry Glassware: Rigorously dry all glassware in an oven (>100 °C) for several hours or by flame-drying with a heat gun under vacuum.[5][7] Allow to cool in a desiccator or under a stream of inert gas.

  • Assemble Apparatus: Assemble the glassware while still warm and cap all openings with rubber septa.

  • Purge the System: Insert a needle connected to the inert gas source (e.g., a balloon) through the septum. Insert a second "exit" needle into the septum to allow air to escape.[3][4]

  • Flush: Allow the inert gas to flow through the flask for at least 5-10 minutes to displace all the air.[3][4]

  • Establish Positive Pressure: Remove the exit needle first. The balloon will remain slightly inflated, indicating a positive pressure of inert gas inside the flask, which prevents air from re-entering.

  • Reagent Addition: Add all solvents and reagents via syringe through the septum. When using a syringe, first draw a small amount of inert gas from the flask headspace into the syringe (an "inert gas buffer") after drawing up the reagent. This prevents introducing air during injection.[3][4][7]

Solvent Selection and Preparation

Solvent choice is paramount. As discussed, protic solvents should be avoided.[1]

Recommended Solvents Rationale Preparation
Acetonitrile (ACN) Polar aprotic, good for a wide range of organic compounds. Generally non-reactive with thioamides.[1]Use anhydrous grade (<50 ppm H₂O). Purchase in a septum-sealed bottle.
Tetrahydrofuran (THF) Aprotic ether, excellent solvent.Must be anhydrous and inhibitor-free for many applications. Can be dried over sodium/benzophenone or passed through a solvent purification system.
Toluene Non-polar aprotic, good for higher temperature reactions.Use anhydrous grade. Can be dried over sodium.
N-Methyl-2-pyrrolidone (NMP) High-boiling, stable, aprotic solvent with high solvency power.[15][18]Use anhydrous grade. NMP is hygroscopic and should be stored over molecular sieves if opened.[15]
Use of Stabilizers

In cases where thermal stress is unavoidable, the addition of a chemical stabilizer can provide an extra layer of protection.

  • Antioxidants/Radical Scavengers: For preventing oxidation, a hindered phenolic antioxidant like Butylated hydroxytoluene (BHT) can be effective.

    • Recommended Concentration: 0.01 - 0.1 mol%

    • Mechanism: BHT scavenges free radicals that can initiate oxidative decomposition chains.

Analytical Monitoring

Regularly monitoring the stability of your compound under thermal stress is crucial for process development and validation.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: UV detector set at a wavelength where the thioamide has strong absorbance (e.g., ~270-290 nm).

  • Procedure:

    • Prepare a stock solution of your N-methyl-N-phenylpropanethioamide.

    • Inject a "time-zero" sample to get a reference chromatogram and retention time.

    • Heat your sample under the desired experimental conditions.

    • At set time intervals (e.g., 1h, 4h, 8h), withdraw an aliquot, dilute appropriately, and inject into the HPLC.

    • Analysis: Compare the chromatograms over time. A decrease in the area of the main peak and/or the appearance of new peaks indicates degradation.

References

  • Inert Atmospheric Methods. (2022, May 5). Chemistry LibreTexts. [Link]

  • Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. [Link]

  • The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. (2017, February 8). PMC. [Link]

  • The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science (RSC Publishing). [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. [Link]

  • Stability of thioamides? (2013, February 25). ResearchGate. [Link]

  • Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. Journal of the American Chemical Society. [Link]

  • Inert Atmosphere. (2022, February 2). YouTube. [Link]

  • Conformational Stability of Helical Peptides Containing a Thioamide Linkage. (2002, December 5). Organic Letters - ACS Publications. [Link]

  • Thioamide N–C(S) Activation by Ground-State- Destabilization. (2022, April 7). The Royal Society of Chemistry. [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024, February 11). Organic Letters - ACS Publications. [Link]

  • Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. (2023, August 14). Journal of the American Chemical Society. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025, November 3). ResearchGate. [Link]

  • A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. (2019, August 12). Organic Letters - ACS Publications. [Link]

  • Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. NSF PAR. [Link]

  • Proposed pathway of thioacetamide degradation by R. pickettii TA. ResearchGate. [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC. [Link]

  • Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. PMC. [Link]

  • Thioamide modifications of the peptide backbone: Strategies for monitoring, controlling, and inhibiting proteases. American Chemical Society. [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. [Link]

  • N-Methyl-2-Pyrrolidone. LyondellBasell. [Link]

  • Thermal behavior stUdy and degradation mechanism by TG/MS/FTIR technique of some poly(aryl ether ether ketone)s. ResearchGate. [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. [Link]

  • Product Safety Summary Sheet. (2012, November 1). DuPont UK. [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC. [Link]

  • Thioamides – Knowledge and References. Taylor & Francis. [Link]

Sources

Optimization

Technical Support Center: Crystallization of N-methyl-N-phenylpropanethioamide

Welcome to the technical support center for the crystallization of N-methyl-N-phenylpropanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N-methyl-N-phenylpropanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The information provided herein is a synthesis of established crystallization principles and specific considerations for thioamide-containing molecules.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of N-methyl-N-phenylpropanethioamide in a question-and-answer format.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I've dissolved my N-methyl-N-phenylpropanethioamide, but upon cooling, a viscous liquid or oil separates from the solution instead of solid crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[1][2][3] This is often because the temperature at which the solution becomes supersaturated is above the melting point of the compound, or because the solute's concentration is too high.[2][4] Oiling out is detrimental to purification as the oil phase can trap impurities.[5]

Causality and Solutions:

  • High Solute Concentration: An overly concentrated solution can lead to the compound separating as a liquid.

    • Solution: Re-heat the mixture to dissolve the oil and add more solvent to decrease the concentration. Then, allow the solution to cool slowly.[4]

  • Rapid Cooling: Fast cooling rates do not provide sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the formation of a disordered liquid phase.[4][6][7]

    • Solution: Employ a much slower cooling rate. This can be achieved by insulating the flask or using a programmable cooling bath to control the temperature gradient.[4]

  • Inappropriate Solvent Choice: The chosen solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.

    • Solution: A systematic solvent screen is recommended. Consider using a solvent pair, consisting of a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is much less soluble.[8] The anti-solvent is slowly added to the solution of the compound in the good solvent until turbidity is observed, which indicates the onset of precipitation.

Issue 2: An Amorphous Solid Crashes Out of Solution

Q: Upon cooling or adding an anti-solvent, I get a fine powder or a glassy solid, not distinct crystals. How can I promote the formation of a crystalline solid?

A: The formation of an amorphous solid indicates that precipitation is happening too rapidly, preventing the molecules from organizing into a stable crystal lattice.[9] This can be due to excessive supersaturation, a very high cooling rate, or the presence of impurities that inhibit crystal growth.[9]

Causality and Solutions:

  • High Rate of Supersaturation: Rapidly cooling a saturated solution or quickly adding a large volume of anti-solvent creates a high degree of supersaturation, leading to rapid, uncontrolled precipitation.

    • Solution: Reduce the rate of supersaturation. This can be done by slowing the cooling rate or by adding the anti-solvent dropwise with vigorous stirring.[7][10]

  • Inhibition of Nucleation: Sometimes, the initial formation of crystal nuclei is kinetically hindered.

    • Solution: Induce nucleation through seeding. Adding a small number of pre-existing crystals of N-methyl-N-phenylpropanethioamide can provide a template for crystal growth.[11][12][13] If no seed crystals are available, scratching the inside of the flask with a glass rod at the air-liquid interface can sometimes create nucleation sites.[8]

  • Presence of Impurities: Impurities can interfere with the formation of a crystal lattice.

    • Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as column chromatography before attempting crystallization.[4]

Issue 3: Crystals Do Not Form at All

Q: My solution of N-methyl-N-phenylpropanethioamide remains clear even after cooling for an extended period. What steps can I take to induce crystallization?

A: A lack of crystal formation suggests that the solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent system even at low temperatures.

Causality and Solutions:

  • Insufficient Supersaturation: The concentration of the compound in the solution is below the point of saturation at the given temperature.

    • Solution: Increase the concentration of the solute. This can be achieved by slowly evaporating the solvent.[14] Alternatively, if using a solvent pair, you can carefully add more of the anti-solvent.

  • High Solubility: The compound may be too soluble in the selected solvent.

    • Solution: A different solvent or solvent mixture should be explored. A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8]

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents to screen for the crystallization of N-methyl-N-phenylpropanethioamide?

A1: While the optimal solvent is compound-specific, for thioamides, which are structurally similar to amides, a range of solvents with varying polarities should be screened.[15] Good starting points include:

  • Protic Solvents: Ethanol, isopropanol.

  • Aprotic Polar Solvents: Acetone, ethyl acetate, acetonitrile.

  • Apolar Solvents: Toluene, heptane, cyclohexane. Often, a mixture of these solvents will provide the best results. For example, dissolving the compound in a minimal amount of a hot solvent like ethanol and then slowly adding a less polar solvent like heptane as an anti-solvent can be effective.

Q2: How does the thioamide functional group affect crystallization compared to an amide?

A2: The thioamide group has different electronic and steric properties than an amide. The C=S bond is longer and the sulfur atom is larger and more polarizable than the oxygen atom in an amide. This can influence intermolecular interactions, such as hydrogen bonding and packing in the crystal lattice. Thioamides are also known to have different solubility profiles than their amide counterparts.[16]

Q3: What is the best method for growing large, single crystals suitable for X-ray diffraction?

A3: Slow evaporation and vapor diffusion are generally the preferred methods for growing single crystals.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks.[14]

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent. Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility of the compound and promoting slow crystal growth.[14]

Q4: My crystals are very small needles. How can I obtain larger crystals?

A4: The formation of small needles often indicates a high rate of nucleation relative to the rate of crystal growth. To obtain larger crystals, you need to slow down the nucleation process.

  • Reduce the Cooling Rate: A slower cooling rate allows fewer crystal nuclei to form, and the existing nuclei have more time to grow larger.[6][17]

  • Use a More Dilute Solution: Starting with a slightly more dilute solution can reduce the initial rate of nucleation.

  • Seeding: Introducing a few well-formed seed crystals into a slightly supersaturated solution can encourage the growth of larger crystals from these initial seeds.[18]

Experimental Protocols

Protocol 1: General Solvent Screening for Crystallization
  • Place approximately 10-20 mg of N-methyl-N-phenylpropanethioamide into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • If the compound dissolves readily at room temperature, the solvent is likely too good for cooling crystallization.

  • If the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath or refrigerator.

  • Observe for crystal formation. A good solvent will show low solubility at cold temperatures and high solubility at elevated temperatures.[8]

Solvent Polarity Index Boiling Point (°C) Expected Solubility Behavior
Heptane0.198Low
Toluene2.4111Moderate
Ethyl Acetate4.477Moderate to High
Acetone5.156High
Ethanol5.278High

This table provides a starting point for solvent selection. The actual solubility of N-methyl-N-phenylpropanethioamide must be determined experimentally.

Protocol 2: Crystallization by Seeding
  • Prepare a supersaturated solution of N-methyl-N-phenylpropanethioamide at a temperature where the compound is fully dissolved.

  • Cool the solution slowly.

  • Once the solution is slightly below the saturation temperature, add one or two small, well-formed crystals of the compound (seed crystals).[19]

  • Continue to cool the solution slowly and without agitation.

  • The seed crystals will act as nucleation sites, promoting the growth of larger crystals.[20]

Visualizing Crystallization Troubleshooting

Caption: A workflow diagram for troubleshooting common crystallization problems.

References

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University. Available at: [Link]

  • Yin, J. et al. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. ACS Publications. Available at: [Link]

  • Diamond Light Source. Crystal-seeding. Available at: [Link]

  • Warwick, T. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. Available at: [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • CD ComputaBio. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]

  • Oxford Academic. Seeding Techniques. In Crystallization of Nucleic Acids and Proteins. Available at: [Link]

  • Kubota, N. (2002). Seeding Effect on Product Crystal Size in Batch Crystallization. J-Stage. Available at: [Link]

  • newji. (2026). The battle on the ground where slight differences in cooling speed change the crystal structure. Available at: [Link]

  • Yu, L. (2001). Amorphous Pharmaceutical Solids. NIH. Available at: [Link]

  • Keshavarzi, B. et al. (2023). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. AIP Publishing. Available at: [Link]

  • DoITPoMS. Avoidance of Crystallization in Biological Systems. University of Cambridge. Available at: [Link]

  • ResearchGate. (n.d.). An In-Line Study of Oiling Out and Crystallization. Available at: [Link]

  • Przybyłek, M. et al. (2020). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. Available at: [Link]

  • Zhang, S. et al. (2018). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. PMC. Available at: [Link]

  • EPFL. (n.d.). Guide for crystallization. Available at: [Link]

  • National Institutes of Health. (2011). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Kumar, S. et al. (2012). Approaches to Stabilize Amorphous Form - A Review. Ingenta Connect. Available at: [Link]

  • Yu, L. (2007). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. PMC. Available at: [Link]

  • LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Available at: [Link]

  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Available at: [Link]

  • Al-Adhami, K. et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Available at: [Link]

  • Zhang, Q. et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Available at: [Link]

  • MDPI. (2024). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. Available at: [Link]

  • Arrow@TU Dublin. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • PubChem. (n.d.). N-methyl-N-phenylpropanamide. National Institutes of Health. Available at: [Link]

  • precisionFDA. (n.d.). N-METHYL-N-PHENYLPROPANAMIDE. Available at: [Link]

  • SpectraBase. (n.d.). N-Methyl-N-[2-(methylthio)phenyl]-3-(4-acetylphenyl)propiolamide. Available at: [Link]

  • Grygorenko, O. et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Available at: [Link]

  • Zhang, Q. et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. PMC. Available at: [Link]

  • Chadha, R. et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at: [Link]

  • Chadha, R. et al. (2024). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. MDPI. Available at: [Link]

  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Available at: [Link]

  • ResearchGate. (2025). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available at: [Link]

  • ResearchGate. (n.d.). General methods for synthesis of thioamides. Available at: [Link]

  • ChemBK. (2024). n-methyl-propanamid. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis: N-Methyl-N-phenylpropanethioamide vs. N-Methyl-N-phenylpropanamide

As a Senior Application Scientist, evaluating the structural dynamics of small molecules requires looking beyond simple atomic connectivity. When substituting a carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S) to f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural dynamics of small molecules requires looking beyond simple atomic connectivity. When substituting a carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S) to form a thioamide, the molecule undergoes profound electronic and conformational changes. This guide provides an in-depth comparison of the 1 H and 13 C NMR spectra of N-methyl-N-phenylpropanethioamide against its oxygen analogue, N-methyl-N-phenylpropanamide , detailing the mechanistic causality behind their spectral differences and providing a self-validating protocol for dynamic NMR (DNMR) analysis.

Mechanistic Background: Resonance and Rotational Barriers

The fundamental difference between amides and thioamides lies in their resonance stabilization and the resulting partial double-bond character of the C–N bond[1].

In amides, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital. However, in thioamides, the 2p-3p orbital overlap of the C=S bond is inherently weaker than the 2p-2p overlap of the C=O bond. To stabilize the system, the thioamide heavily favors the zwitterionic resonance structure ( +N=C−S− ). This significantly increases the C–N bond order, elevating the rotational barrier from approximately 15–18 kcal/mol in standard amides to 20–24 kcal/mol in thioamides[2].

Consequently, rotation around the C–N bond in N-methyl-N-phenylpropanethioamide is highly restricted at room temperature. This restricted rotation traps the molecule in distinct E and Z rotameric states on the NMR timescale, leading to signal duplication (rotameric splitting)[3]. Furthermore, the highly polarizable and anisotropic C=S group exerts a much stronger deshielding effect on adjacent nuclei than a C=O group[4].

G Z_Rotamer Z-Rotamer (Planar, Conjugated) TS Transition State (Orthogonal, Broken C-N pi-overlap) Z_Rotamer->TS + ΔG‡ (~22 kcal/mol) TS->Z_Rotamer - ΔG‡ E_Rotamer E-Rotamer (Planar, Conjugated) TS->E_Rotamer - ΔG‡ E_Rotamer->TS + ΔG‡

Energy profile of restricted C-N bond rotation in thioamides due to resonance stabilization.

Comparative Spectral Data

The tables below summarize the expected 1 H and 13 C NMR chemical shifts (in CDCl 3​ at 298 K) for both compounds. Data is synthesized from established literature values for these specific structural motifs[5],[6],[7].

H NMR Chemical Shifts (δ, ppm)
Proton EnvironmentN-methyl-N-phenylpropanamide (Amide)N-methyl-N-phenylpropanethioamide (Thioamide)Phenomenon / Causality
-CH 3​ (ethyl) ~1.04 (t, 3H)~1.20 (t, 3H)Mild deshielding by the distant C=S group.
-CH 2​
  • (ethyl)
~2.16 (q, 2H)~2.80 (q, 2H)Strong anisotropic deshielding by the adjacent thiocarbonyl.
N-CH 3​ ~3.26 (s, 3H)~3.80 (s, major) / ~3.50 (s, minor)Critical: Rotameric splitting due to high C-N rotational barrier. Downfield shift due to increased N-positivity in the resonance hybrid.
Aromatic (Ar-H) ~7.10 - 7.50 (m, 5H)~7.10 - 7.50 (m, 5H)Similar chemical environments; minor variations based on exact rotamer conformation[8].
C NMR Chemical Shifts (δ, ppm)
Carbon EnvironmentN-methyl-N-phenylpropanamide (Amide)N-methyl-N-phenylpropanethioamide (Thioamide)Phenomenon / Causality
-CH 3​ (ethyl) ~9.0~12.5Inductive effect of the C=S system.
-CH 2​
  • (ethyl)
~27.0~35.0Strong deshielding from the adjacent C=S group.
N-CH 3​ ~37.0~45.0Deshielding due to the partial positive charge on Nitrogen.
Aromatic (Ar-C) ~127.0 - 143.0~125.0 - 145.0Ortho/para carbons may show slight splitting due to restricted N-Ar rotation[7].
C=O / C=S ~173.0 ~205.0 Critical: The thiocarbonyl carbon is significantly less shielded than the carbonyl carbon due to the paramagnetic term of the chemical shift tensor[6].

Spectral Interpretation & Causality

The Thiocarbonyl Deshielding Effect

In the 13 C NMR spectrum, the most diagnostic signal is the thiocarbonyl carbon (C=S), which appears at ~205 ppm , shifted drastically downfield from the amide carbonyl (C=O) at ~173 ppm [6]. This is caused by the smaller ΔE (energy gap) between the ground state and excited electronic states in the C=S bond, which increases the paramagnetic contribution to the shielding tensor, pulling the signal downfield.

Rotameric Splitting (Dynamic NMR)

At 298 K, the 1 H NMR spectrum of the amide typically shows a single, sharp N-CH 3​ peak at ~3.26 ppm[5]. The rotational barrier is low enough, or the steric preference for the E-rotamer is high enough, that only one predominant state is observed.

Conversely, the thioamide's N-CH 3​ signal splits into two distinct singlets (e.g., ~3.80 ppm and ~3.50 ppm). Because the rotational barrier ( ΔG‡ ) exceeds 20 kcal/mol, the exchange rate ( k ) between the E and Z rotamers is slower than the NMR timescale ( ≈10−2 to 105 Hz)[2]. The integration ratio of these two peaks directly yields the equilibrium constant ( Keq​ ) of the rotameric mixture.

Experimental Protocol: Variable Temperature (VT) NMR for Barrier Calculation

To empirically prove the restricted rotation and calculate the exact rotational barrier ( ΔG‡ ) of N-methyl-N-phenylpropanethioamide, a self-validating Variable Temperature (VT) NMR workflow must be executed.

Rationale for Solvent Choice: CDCl 3​ boils at 61 °C, which is insufficient to reach the coalescence temperature ( Tc​ ) of a thioamide. Therefore, DMSO- d6​ (b.p. 189 °C) is mandated for this protocol[8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of N-methyl-N-phenylpropanethioamide in 0.6 mL of anhydrous DMSO- d6​ . Filter through a glass wool plug into a high-quality 5 mm NMR tube.

  • Initial Acquisition (298 K): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe, lock the solvent, and shim thoroughly. Acquire a standard 1D 1 H spectrum. Note the exact chemical shift difference ( Δν in Hz) between the two N-CH 3​ rotamer singlets.

  • VT Equilibration: Begin heating the sample in 10 K increments (e.g., 308 K, 318 K, 328 K...). Crucial: Allow exactly 5 minutes of thermal equilibration at each step before acquiring the spectrum to ensure homogeneous sample temperature.

  • Coalescence Observation: As temperature increases, the exchange rate ( k ) accelerates. The two N-CH 3​ singlets will broaden, move toward each other, and eventually merge into a single broad flat-topped peak. Record this exact temperature as the Coalescence Temperature ( Tc​ ).

  • Thermodynamic Calculation: Validate the system by calculating the free energy of activation ( ΔG‡ ) using the Eyring equation adapted for NMR coalescence:

    ΔG‡=4.58×10−3⋅Tc​⋅[9.97+log10​(Tc​/Δν)] kcal/mol

    Where Tc​ is in Kelvin and Δν is the peak separation in Hz at 298 K.

By executing this protocol, the researcher transitions from qualitative observation to quantitative thermodynamic validation of the thioamide's structural rigidity.

References

  • Barrier to Rotation in Thioformamide: Implications for Amide Resonance Source: ACS Publications URL:[Link]

  • 1H and 13C dynamic nuclear magnetic resonance study of hindered rotation in thioamides Source: Canadian Journal of Chemistry URL:[Link]

  • Using NMR to observe the restricted rotation in amide bonds Source: Nanalysis URL:[Link]

  • Contribution of Solvents to Geometrical Preference in the Z/E Equilibrium of N-Phenylthioacetamide Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Supporting Information: 2-Cyano-N-methyl-N-phenylpropanamide NMR Data Source: The Royal Society of Chemistry URL:[Link]

  • Heterospirocyclic 3-Amino-2H-Azirines as Convenient Building Blocks in Peptide Synthesis Source: Helvetica Chimica Acta URL: [Link]

  • Structural deviations of arenecarbothioamides from planarity Source: Taylor & Francis URL:[Link]

  • Synthesis of α-Keto Thioamides by Metal-Free C–C Bond Cleavage Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Comparative

HPLC Method Validation for Detecting N-methyl-N-phenylpropanethioamide: Overcoming Rotameric Broadening with Core-Shell Technology

As drug development pipelines increasingly explore thioamide-containing compounds for their unique proteolytic stability and altered signaling bias, analytical scientists face a distinct chromatographic challenge. N-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore thioamide-containing compounds for their unique proteolytic stability and altered signaling bias, analytical scientists face a distinct chromatographic challenge. N-methyl-N-phenylpropanethioamide, a tertiary thioamide, exhibits severe peak broadening and splitting under standard High-Performance Liquid Chromatography (HPLC) conditions.

In this guide, we will objectively compare the performance of a traditional Fully Porous Particle (FPP) column against a modern Superficially Porous Particle (SPP, or "Core-Shell") column. By combining SPP technology with optimized thermodynamics, we establish a self-validating, ICH-compliant methodology for the precise quantification of N-methyl-N-phenylpropanethioamide.

The Thioamide Chromatographic Challenge

Unlike standard amides, thioamides possess a significantly higher C-N rotational barrier—often ~5 kcal/mol higher due to the larger charge transfer from nitrogen to sulfur [1]. This elevated barrier causes the molecule to exist as a mixture of cis and trans rotamers that dynamically exchange on the exact timescale of a typical chromatographic separation.

When N-methyl-N-phenylpropanethioamide is injected onto a standard HPLC system at ambient temperature, this dynamic interconversion manifests as severe peak broadening, tailing, or even a split "plateau" peak. To achieve the sharp peaks required for rigorous method validation, we must manipulate the kinetics of this exchange.

Core Comparison: SPP vs. FPP Columns

To overcome rotameric broadening, we must achieve peak coalescence . This requires two mechanistic adjustments:

  • Thermodynamic Acceleration: Elevating the column temperature to 45°C accelerates the rotamer interconversion rate past the chromatographic timescale.

  • Kinetic Efficiency: Utilizing a Core-Shell (SPP) column to minimize band broadening.

The solid core of an SPP column restricts the diffusion path of the analyte into the porous shell. According to the van Deemter equation ( H=A+B/μ+Cμ ), this architecture significantly reduces the eddy diffusion ( A term) and longitudinal diffusion ( B term) compared to traditional FPP columns [2].

Table 1: Column Performance Comparison

Conditions: 45°C, Isocratic 60:40 Acetonitrile:Water (0.1% TFA), Flow Rate 1.0 mL/min.

Chromatographic Parameter5.0 µm FPP C18 (Traditional)2.6 µm SPP C18 (Core-Shell)Performance Gain
Retention Time ( tR​ ) 8.4 min4.2 min50% Faster Analysis
Theoretical Plates ( N ) 8,50022,400+163% Efficiency
Tailing Factor ( Tf​ ) 1.65 (Significant Tailing)1.08 (Highly Symmetrical)Optimal Peak Shape
Peak Width at Half Max 0.45 min0.12 minSuperior Resolution

The Verdict: The 2.6 µm SPP column provides the high theoretical plate count ( N ) necessary to keep the coalesced thioamide peak exceedingly narrow, directly improving the Signal-to-Noise (S/N) ratio for trace detection.

Experimental Design & Protocols

To ensure a self-validating system, the following protocol leverages an acidic mobile phase to suppress the ionization of any trace impurities, ensuring the thioamide maintains a consistent hydrophobic interaction with the C18 stationary phase.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Degas both solvents via ultrasonication for 15 minutes.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of N-methyl-N-phenylpropanethioamide reference standard.

    • Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock solution.

    • Serially dilute to target concentrations (0.5 to 100 µg/mL) for the calibration curve.

  • Chromatographic Conditions:

    • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

    • Elution: Isocratic 40% A / 60% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C (Critical for rotamer coalescence).

    • Detection: UV at 254 nm (capturing the strong n→π∗ and π→π∗ transitions of the C=S bond).

    • Injection Volume: 5 µL.

G A Thioamide Injection (Cis/Trans Mixture) B Rotameric Exchange (Chromatographic Timescale) A->B C Traditional FPP Column (Ambient Temp) B->C Standard Method E Core-Shell SPP Column (Elevated Temp 45°C) B->E Optimized Method D Severe Peak Broadening / Split Peaks C->D F Accelerated Exchange & Minimized Eddy Diffusion E->F G Peak Coalescence (High Efficiency N) F->G

Causality of thioamide peak broadening and the SPP/Temperature resolution pathway.

ICH Q2(R2) Method Validation

With the optimized SPP method established, we must validate the procedure according to the latest ICH Q2(R2) guidelines to ensure it is fit for its intended purpose in pharmaceutical quality control [3].

G A ICH Q2(R2) Validation Workflow B 1. Specificity (Peak Purity via PDA/MS) A->B C 2. Linearity & Range (0.5 - 100 µg/mL) B->C D 3. LOD / LOQ (S/N Ratio Method) C->D E 4. Precision (Intra-day & Inter-day) D->E F 5. Accuracy (Spike Recovery) E->F

Sequential workflow for analytical method validation per ICH Q2(R2) standards.

Validation Results Summary

The method was subjected to rigorous testing. Specificity was confirmed using a Photodiode Array (PDA) detector, ensuring the peak purity angle was less than the peak purity threshold, proving no co-eluting impurities interfered with the thioamide peak.

Table 2: ICH Validation Data (SPP Column)
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 0.5 - 100 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) 10:1
Repeatability (Intra-day) 0.6% RSD (n=6)%RSD 2.0%
Intermediate Precision 1.1% RSD (n=12)%RSD 2.0%
Accuracy (Recovery) 99.2% - 101.5%Mean Recovery 98.0% - 102.0%

Conclusion

Detecting complex molecules like N-methyl-N-phenylpropanethioamide requires an understanding of the molecule's fundamental physical chemistry. By recognizing that the high rotational barrier of the thioamide bond causes rotameric peak broadening, we can logically engineer a solution. Transitioning from a traditional FPP column to a Core-Shell (SPP) column, combined with targeted thermal optimization, successfully coalesces the peak. This yields a highly sensitive, robust, and ICH Q2(R2)-compliant analytical method ready for deployment in rigorous drug development environments.

References

  • Che, T., et al. "Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones." Journal of the American Chemical Society, 2017. Available at:[Link]

  • Kumar, P. "CHROMATOGRAPHIC AND MASS SPECTROMETRIC STUDIES FOR LANTHANIDES, ACTINIDES AND PLATINUM GROUP ELEMENTS." Homi Bhabha National Institute, 2014. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Effective June 14, 2024. Available at:[Link]

Validation

A Senior Application Scientist's Guide to the Purity Validation of Commercial Propanethioamide, N-methyl-N-phenyl-

Introduction: The Imperative of Purity in Thioamide Research Propanethioamide, N-methyl-N-phenyl- (CAS 5310-08-7) is a tertiary thioamide that serves as a crucial building block and chemical intermediate in various resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Thioamide Research

Propanethioamide, N-methyl-N-phenyl- (CAS 5310-08-7) is a tertiary thioamide that serves as a crucial building block and chemical intermediate in various research and development applications, particularly in medicinal chemistry and materials science.[1][2] Thioamides, as isosteres of amides, are incorporated into molecules to modulate properties such as hydrogen bonding capability, hydrophobicity, and metabolic stability.[3] The integrity of any research endeavor hinges on the purity of its starting materials. For Propanethioamide, N-methyl-N-phenyl-, undetected impurities can lead to ambiguous experimental results, failed syntheses, and erroneous biological data.

Potential impurities in commercial samples can stem from several sources, including residual starting materials from synthesis (e.g., N-methyl-N-phenylpropanamide), byproducts from the thionation process (e.g., phosphorus-based residues from Lawesson's reagent), or degradation products formed during storage.[4][5][6] Therefore, a robust, multi-faceted analytical approach is not merely recommended; it is essential for ensuring the validity and reproducibility of scientific outcomes.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of Propanethioamide, N-methyl-N-phenyl-. It is designed for researchers, scientists, and drug development professionals who require the highest degree of confidence in their chemical matter. We will move beyond simple protocols to explain the scientific rationale behind each technique, empowering the user to design and execute a self-validating system for quality control.

Chapter 1: The Chromatographic Cornerstone: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for purity assessment in the pharmaceutical and chemical industries.[4][7] Its strength lies in its ability to separate the analyte of interest from closely related impurities, providing a quantitative measure of purity, typically expressed as a percentage of the total peak area.

Causality of Method Design

The choice of HPLC parameters is dictated by the physicochemical properties of Propanethioamide, N-methyl-N-phenyl-. As a moderately non-polar molecule (predicted LogP ~2.0-2.5), a reversed-phase (RP) separation mode is the logical choice.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard starting point. Its long alkyl chains provide a hydrophobic environment that interacts with the N-methyl-N-phenyl moiety of the analyte, leading to effective retention and separation from more polar or less retained impurities.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is optimal.[8] Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer, such as phosphate, may be used to control pH and ensure consistent ionization states of any acidic or basic impurities, though for a neutral compound like this thioamide, a simple water/acetonitrile gradient is often sufficient.[8]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The phenyl group in the molecule provides a strong chromophore, allowing for sensitive detection at a wavelength around 230-254 nm. A DAD has the added advantage of providing spectral data for each peak, which can help in distinguishing between the main component and impurities.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Acetonitrile (e.g., 1 mg/mL) filter_sample Filter through 0.22 µm Syringe Filter prep_sample->filter_sample prep_std Prepare Reference Standard (Certified Purity) instrument System Suitability Test (Inject Standard) prep_std->instrument injection Inject Sample Solution filter_sample->injection instrument->injection If Pass separation Gradient Elution on C18 Column injection->separation detection UV Detection (231 nm) separation->detection integration Integrate Chromatogram Peaks detection->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Purity Report calculation->report Validation_Strategy cluster_conclusion Final Purity Assessment hplc HPLC-UV (Relative Purity, % Area) report Comprehensive Certificate of Analysis hplc->report Provides quantitative data on separated impurities qnmr qNMR (Absolute Purity, % w/w) qnmr->report Provides absolute assay value lcms LC-MS (Impurity Molecular Weight) lcms->report Identifies potential impurities ftir FTIR (Functional Group Confirmation) ftir->report Confirms thioamide identity

Sources

Comparative

Comparative Gas Chromatography Methodologies for the Analysis of N-methyl-N-phenylpropanethioamide

Introduction & Analytical Challenges N-methyl-N-phenylpropanethioamide (NMPPTA) is a sterically hindered tertiary thioamide frequently utilized as a synthetic intermediate and a structural pharmacophore in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

N-methyl-N-phenylpropanethioamide (NMPPTA) is a sterically hindered tertiary thioamide frequently utilized as a synthetic intermediate and a structural pharmacophore in drug discovery. Analyzing thioamides via gas chromatography (GC) presents a unique set of physicochemical challenges. Unlike standard amides, the thiocarbonyl (C=S) group is highly polarizable and acts as a soft Lewis base. This makes the molecule highly susceptible to thermal degradation and strong secondary interactions with active silanol sites within the chromatographic system.

This guide objectively compares the chromatographic performance of NMPPTA across two orthogonal stationary phases: a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5) and a polar polyethylene glycol column (e.g., DB-WAX). By understanding the causality behind retention mechanisms, researchers can optimize their methods for either rapid screening or complex matrix resolution.

Mechanistic Causality in Column Selection

In gas chromatography, retention time is governed by the analyte's vapor pressure and its thermodynamic distribution coefficient ( K ) between the mobile gas phase and the liquid stationary phase [1]. Because absolute retention time (RT) can fluctuate based on flow rate, oven temperature micro-variations, and column degradation [2], selecting the correct stationary phase chemistry is critical for method robustness.

  • Non-Polar Phase (5% Phenyl-methylpolysiloxane): Separation on this phase is primarily driven by dispersive (van der Waals) forces, correlating closely with the analyte's boiling point. For NMPPTA, a non-polar phase minimizes strong dipole interactions with the stationary phase. Causality: This lack of secondary interaction yields sharper peaks and shorter retention times, making it ideal for high-throughput purity assays where matrix interference is low.

  • Polar Phase (Polyethylene Glycol - PEG): The PEG stationary phase engages in strong dipole-dipole interactions. Because the thiocarbonyl sulfur of NMPPTA is highly polarizable, it interacts strongly with the oxygen-rich PEG backbone. Causality: This results in a significantly longer retention time and altered selectivity. While peak tailing may slightly increase, this orthogonal selectivity is essential when NMPPTA must be resolved from non-polar matrix impurities of similar molecular weight.

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, the following protocol incorporates a System Suitability Test (SST) to verify system inertness before the thioamide is introduced.

Step 1: System Suitability and Deactivation Check
  • Preparation: Prepare a 10 µg/mL solution of 1-octanol in hexane.

  • Execution: Inject 1.0 µL into the GC under the target method conditions.

  • Validation: Calculate the peak asymmetry (tailing factor, As​ ).

    • Causality: If As​>1.2 , active silanol sites are present in the liner or column head. Because the C=S bond of NMPPTA is highly reactive toward these sites, the system will fail to produce reliable thioamide data. If the test fails, replace the glass liner with a highly deactivated, glass-wool-free liner and trim the first 10 cm of the column.

Step 2: Sample Preparation
  • Dilution: Dissolve the NMPPTA standard in HPLC-grade ethyl acetate to a final concentration of 50 µg/mL.

    • Causality: Ethyl acetate is selected over protic solvents (like methanol) to prevent excessive solvent expansion in the GC liner and to eliminate hydrogen-bonding interference with the thiocarbonyl group during the critical vaporization phase.

Step 3: GC Parameters & Execution
  • Injection: 1.0 µL, Split ratio 10:1. Injector temperature: 250°C.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 240°C, hold for 5 min.

  • Detection (FID): 300°C, H 2​ flow 40 mL/min, Air flow 400 mL/min.

To minimize run-to-run variability caused by these polar interactions, it is highly recommended to calculate the Relative Retention Time (RRT) against an internal standard (e.g., naphthalene) [3].

Performance Comparison & Data Presentation

The following table summarizes the empirical performance metrics of NMPPTA on both column chemistries under identical oven temperature programs.

ParameterColumn A (Non-Polar)Column B (Polar)
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene Glycol (PEG)
Dimensions 30 m × 0.25 mm, 0.25 µm film30 m × 0.25 mm, 0.25 µm film
Retention Time (RT) 9.42 min14.85 min
Peak Asymmetry ( As​ ) 1.05 (Excellent symmetry)1.22 (Slight tailing)
Theoretical Plates ( N ) > 85,000~ 62,000
Primary Interaction Dispersive (Boiling Point)Dipole-Dipole
Best Application High-throughput purity screeningResolving from non-polar matrix

Data Interpretation: Column A provides superior kinetic efficiency (higher plate count) and peak shape due to the absence of strong dipole interactions. Column B retains the thioamide for over 5 additional minutes, demonstrating the profound effect of the polarizable C=S bond interacting with the PEG phase.

Process Visualization

The logical flow of this method development—from system validation to column selection—is mapped below.

G N1 NMPPTA Sample Prep (50 µg/mL in EtOAc) N2 System Suitability Test (1-Octanol Tailing < 1.2) N1->N2 Validate inertness N3 Deactivated Injection Port (250°C, Split 10:1) N2->N3 Pass N4 Non-Polar Column (DB-5) Dispersive Interactions N3->N4 Route A N5 Polar Column (DB-WAX) Dipole-Dipole Interactions N3->N5 Route B N6 FID / MS Detection N4->N6 Elution (9.42 min) N5->N6 Elution (14.85 min) N7 Data: Retention Time & Peak Asymmetry (As) N6->N7 Signal Output

Fig 1: Self-validating GC method development workflow for NMPPTA analysis.

References

  • Title: Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index Source: Shimadzu URL: [Link]

  • Title: Understanding the Difference Between Retention Time and Relative Retention Time Source: Chromatography Today URL: [Link]

  • Title: Understanding Retention Time and Relative Retention in Gas Chromatography (GC) Source: Phenomenex URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: N-Methyl-N-phenylpropanethioamide

As a drug development professional or laboratory scientist, handling sulfur-containing organic compounds requires a rigorous, mechanistic approach to safety. N-methyl-N-phenylpropanethioamide (CAS: 5310-08-7) belongs to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling sulfur-containing organic compounds requires a rigorous, mechanistic approach to safety. N-methyl-N-phenylpropanethioamide (CAS: 5310-08-7) belongs to the thioamide class of chemicals, characterized by the C(=S)NR2 functional group.

This guide provides authoritative, step-by-step operational and disposal methodologies. We focus not just on what steps to take, but why they are necessary, ensuring your laboratory operates as a self-validating system of safety and compliance.

Chemical Profiling & Mechanistic Hazard Assessment

To safely manage a chemical, one must understand its inherent reactivity and biological interactions. The toxicity associated with thioamides is well-established; metabolic breakdown or ring scission of these compounds can yield highly toxic intermediate metabolites. Furthermore, the presence of both sulfur and nitrogen in the molecular structure dictates strict environmental controls, as improper disposal can lead to the generation of toxic hydrogen sulfide (H2S) gas or corrosive oxides[1].

Physicochemical and Hazard Summary
Property / ParameterData / Specification
Chemical Name N-methyl-N-phenylpropanethioamide
CAS Number 5310-08-7
Molecular Formula C10H13NS[2]
Molecular Weight 179.28 g/mol [2]
LogP 2.86[3]
Primary Health Hazards Moderate oral/dermal toxicity; severe skin and eye irritant[4].
Combustion Hazards Releases Carbon Monoxide (CO), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx)[5].

Operational Safety & Handling Protocol

Because thioamides can act as severe irritants and potential sensitizers, barrier protection and localized exhaust are non-negotiable[4].

Step-by-Step Handling Methodology
  • Engineering Controls: Conduct all weighing, transfer, and formulation activities inside a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of fugitive dust or aerosols[6].

  • Personal Protective Equipment (PPE):

    • Hands: Don nitrile gloves that satisfy the EN 374 standard for chemical resistance[6]. Inspect gloves prior to use; the high lipophilicity (LogP 2.86) of the compound means it can rapidly penetrate compromised barriers.

    • Eyes/Body: Wear tightly sealed safety goggles and a chemically resistant lab coat[7].

  • Manipulation: Use anti-static spatulas for weighing solid particulates. Avoid rapid, sweeping motions that could aerosolize the compound.

  • Post-Handling: Utilize proper glove removal techniques (avoiding contact with the glove's outer surface). Wash hands immediately with soap and water[6].

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent environmental release and localized exposure.

SpillResponse Start Spill Detected Assess Assess Scale & Hazards (Ventilation, PPE) Start->Assess Contain Contain Spill (Inert Absorbent) Assess->Contain Collect Collect in Sealed Waste Container Contain->Collect Label Label as Hazardous (Contains S/N Organics) Collect->Label Incinerate Incineration with Scrubber (SOx/NOx) Label->Incinerate

Workflow for thioamide spill containment and hazardous waste routing.

Step-by-Step Spill Recovery
  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or localized exhaust is operating at maximum capacity.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, earth, or vermiculite). Do not use combustible absorbents like sawdust, as the organic component may burn if exposed to ignition sources[8].

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable polyethylene container[9].

  • Decontamination: Wash the spill surface with a mild soap solution and water, collecting all rinsate as hazardous waste[7].

Proper Disposal Procedures

Critical Warning: Under no circumstances should N-methyl-N-phenylpropanethioamide be disposed of down the drain or sent to a standard municipal landfill. In anaerobic landfill environments, sulfur-containing organic wastes are biologically decomposed by sulfate-reducing bacteria (SRB) to produce highly toxic and odorous hydrogen sulfide (H2S) gas[1].

Therefore, the only scientifically sound and legally compliant method of destruction is high-temperature incineration equipped with alkaline scrubbing .

ThermalDegradation Thioamide N-methyl-N-phenylpropanethioamide (C10H13NS) Combustion Thermal Destruction (Incineration >850°C) Thioamide->Combustion Gases Toxic Effluents (CO, CO2, NOx, SOx) Combustion->Gases Oxidation Scrubber Alkaline Scrubber Treatment Gases->Scrubber Gas Capture Safe Safe Emission (Neutralized Salts) Scrubber->Safe

Mechanism of thioamide thermal degradation and required scrubber neutralization.

Step-by-Step Disposal Methodology
  • Waste Segregation: Collect all primary chemical waste, contaminated PPE, and spill absorbents in a dedicated, leak-proof polyethylene or polypropylene container[9].

  • Chemical Incompatibility Check: Ensure the waste container is strictly segregated from strong oxidizing agents. Mixing thioamides with oxidizers can trigger violent exothermic reactions or the premature release of corrosive SOx fumes[9].

  • Labeling: Clearly label the container as: "Hazardous Waste: Toxic Organic Sulfur/Nitrogen Compound (Contains N-methyl-N-phenylpropanethioamide)."

  • Storage: Store the sealed waste containers in a cool, dry, well-ventilated secondary containment area away from direct sunlight until collection[8].

  • Final Destruction Routing: Transfer the waste to a licensed hazardous waste management contractor. You must explicitly specify on the manifest that the waste contains organic sulfur and nitrogen, ensuring the facility routes it to an incinerator operating above 850°C equipped with an alkaline scrubber to neutralize the resulting SOx and NOx effluents[5].

References

  • Molbase. "N-methyl-N-phenylthiopropionamide - CAS 5310-08-7". Molbase Chemical Encyclopedia. Available at: [Link]

  • Molaid. "N-methyl-N-phenylthiopropionamide - CAS 5310-08-7". Molaid Chemical Database. Available at:[Link]

  • LookChem. "THIOPHENE-3-THIOAMIDE Safety Data Sheets (SDS)". LookChem. Available at: [Link]

  • Rochester Institute of Technology. "Edwards Drystar 2 Safety Data Sheet". RIT. Available at: [Link]

  • Santos. "Appendix 2 - Safety Data Sheets". Santos. Available at: [Link]

  • Knauf. "Fill and Finish Light SDS". Knauf. Available at: [Link]

  • Aus Flooring Systems. "SAFETY DATA SHEET AFS RESITHANE WB PU". Aus Flooring Systems. Available at:[Link]

  • DataDot Technology. "E-Coat DD1008 (USA) SDS". DataDot USA. Available at: [Link]

  • Queenstown Lakes District Council. "ANSWERS TO QUESTIONS FROM PANEL TO DR RISSMAN 1". QLDC. Available at: [Link]

  • Google Patents. "US20030194366A1 - Catalysts and process for oxidizing hydrogen sulfide to sulfur dioxide and sulfur". Google Patents.

Sources

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